molecular formula C21H26O6 B12100639 3,4-O-dimethylcedrusin

3,4-O-dimethylcedrusin

Cat. No.: B12100639
M. Wt: 374.4 g/mol
InChI Key: UVPCDEDIFJYIPT-UHFFFAOYSA-N
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Description

3,4-O-dimethylcedrusin is a useful research compound. Its molecular formula is C21H26O6 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPCDEDIFJYIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Characterization of 3,4-O-dimethylcedrusin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-dimethylcedrusin is a bioactive dihydrobenzofuran neolignan found in plant species such as Croton lechleri, from which the traditional medicine "dragon's blood" is derived.[1] As a member of the lignan (B3055560) family of natural products, it has garnered interest for its potential pharmacological activities. Structurally, it is characterized by a dihydrobenzofuran core. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its identification and handling.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₆[2]
Molecular Weight 374.4 g/mol [2]
IUPAC Name 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[2]
CAS Number 127179-41-3[2]
Appearance Powder
Solubility Soluble in DMSO
Purity ≥ 98% (commercially available)
logP (o/w) 2.4[2]
Exact Mass 374.17293854 Da[2]

Characterization Methodologies

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. Detailed experimental protocols for these key methods are outlined below.

Chromatographic Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and purity assessment of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is often used to achieve optimal separation. A common mobile phase consists of a mixture of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 2% B

      • 5-95 min: Isocratic at 100% B

      • 95-105 min: 95% B

      • 105-106 min: Return to 2% B

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection: UV detection is monitored at multiple wavelengths, typically between 220-400 nm, with specific monitoring at 280 nm for lignans (B1203133).[3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like methanol (B129727) or DMSO.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase/Methanol Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column Reversed-Phase C18 Column Injector->Column Mobile Phase Gradient Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Fig. 1: HPLC Experimental Workflow.
Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are employed.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

¹H NMR Data (400 MHz, CDCl₃) for this compound: A study on the isolation of minor constituents from Croton lechleri latex provided the following key ¹H-NMR data.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.99d (J=8.0 Hz)1HH-6'
6.90s1HH-2'
6.85d (J=8.0 Hz)1HH-5'
6.64s1HH-6
6.58s1HH-4
5.08d (J=8.8 Hz)1HH-7
3.89s3HOMe
3.88s3HOMe
3.84s3HOMe
3.75m2HH₂-1
3.65t (J=6.4 Hz)2HH₂-3
2.65t (J=7.6 Hz)2HH₂-1
1.86m2HH₂-2

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). High-resolution mass spectrometry (HRMS) is used for accurate mass determination.

  • Ionization Method:

    • Electron Ionization (EI) for GC-MS: Typically performed at 70 eV.

    • Electrospray Ionization (ESI) for LC-MS: Can be operated in both positive and negative ion modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Full scan mode to obtain the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) is performed to analyze the fragmentation patterns.

  • Sample Introduction: For GC-MS, the sample is often derivatized to increase volatility. For LC-MS, the sample is introduced via the HPLC system.

Expected Fragmentation: The fragmentation of dihydrobenzofuran lignans often involves cleavage of the side chains and opening of the dihydrofuran ring.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~3400 cm⁻¹ (broad): O-H stretching (from the hydroxyl groups)

    • ~2950-2850 cm⁻¹: C-H stretching (aliphatic)

    • ~1600, 1500, 1450 cm⁻¹: C=C stretching (aromatic rings)

    • ~1270-1030 cm⁻¹: C-O stretching (ethers and alcohols)

Biological Activity and Signaling Pathways

This compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells.[4] While the specific signaling pathways for this compound are not yet fully elucidated, studies on structurally similar dihydrobenzofuran neolignans provide strong indications of their potential mechanisms of action, particularly in the context of cancer. These compounds are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

A plausible signaling pathway for the anti-proliferative and pro-apoptotic effects of dihydrobenzofuran neolignans, likely applicable to this compound, involves the intrinsic (mitochondrial) apoptosis pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Proposed Signaling Pathway for Anti-Cancer Activity:

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mapk MAPK Pathway cluster_mitochondrial Mitochondrial Apoptosis Pathway This compound This compound JNK JNK (c-Jun N-terminal kinase) This compound->JNK Activates p38 p38 MAPK This compound->p38 Activates ERK ERK (Extracellular signal-regulated kinase) This compound->ERK Inhibits Bax Bax JNK->Bax Activates p38->Bax Activates Bcl2 Bcl-2 ERK->Bcl2 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates via Apoptosome formation Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosome Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 2: Proposed signaling pathway for the pro-apoptotic activity of this compound.

This proposed pathway suggests that this compound may induce apoptosis by:

  • Modulating the MAPK pathway: Activating pro-apoptotic kinases like JNK and p38, while inhibiting the pro-survival ERK pathway.

  • Regulating Bcl-2 family proteins: The activated JNK and p38 can lead to the activation of the pro-apoptotic protein Bax and the inhibition of the anti-apoptotic protein Bcl-2.

  • Inducing mitochondrial dysfunction: The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Activating the caspase cascade: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[5]

Furthermore, dihydrobenzofuran lignans have been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[5]

Conclusion

This compound is a promising natural product with well-defined physicochemical properties. Its characterization is readily achievable through standard chromatographic and spectroscopic techniques. The available biological data, particularly when viewed in the context of related dihydrobenzofuran neolignans, suggests that this compound warrants further investigation as a potential therapeutic agent, particularly in the field of oncology. Future research should focus on elucidating its precise molecular targets and confirming its mechanism of action through detailed cell-based assays and in vivo studies. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

An In-depth Technical Guide on 3,4-O-dimethylcedrusin: Discovery, Ethnopharmacological Context, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560), stands as a prominent bioactive constituent derived from the ethnopharmacologically significant latex of Croton species, commonly known as "Dragon's Blood." This technical guide provides a comprehensive overview of its discovery, historical context in traditional medicine, and key biological activities. The document details its isolation and characterization, presents available quantitative bioactivity data, and outlines the experimental protocols for its study. Furthermore, it explores the potential signaling pathways implicated in its wound-healing and anti-proliferative effects, offering a foundation for future research and drug development endeavors.

Discovery and Historical Context in Ethnopharmacology

The Ethnobotanical Significance of "Dragon's Blood"

For centuries, the vibrant red latex sap obtained from the bark of various Croton species, most notably Croton lechleri, has been a cornerstone of traditional medicine in South America.[1] This latex, referred to as "Sangre de Drago" or "Dragon's Blood," has been empirically used by indigenous communities for a multitude of therapeutic purposes, with its most recognized application being a potent wound-healing agent.[2][3] Traditional uses also include the treatment of ulcers, inflammation, and other ailments, highlighting its rich ethnopharmacological history.[3]

Isolation and Identification of this compound

The scientific exploration of "Dragon's Blood" to identify its active principles led to the discovery of this compound. Bioassay-guided fractionation of the latex resulted in the isolation of this dihydrobenzofuran lignan as a key biologically active compound.[2][3] Its chemical structure has been elucidated as 2-(3',4'-dimethoxyphenyl)-3-hydroxymethyl-2,3-dihydro-7-methoxybenzofuran-5-propan-1-ol.[2] Beyond Croton species, this compound has also been identified in other medicinal plants, including Faramea multiflora and Magnolia officinalis, suggesting a broader distribution in the plant kingdom.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₁H₂₆O₆
Molecular Weight 374.4 g/mol
CAS Number 166021-14-3
IUPAC Name 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, primarily related to wound healing and cell proliferation.

Wound Healing Activity

In vivo studies have confirmed that this compound contributes to the wound-healing properties of "Dragon's Blood."[3] It has been shown to improve wound healing by stimulating the formation of fibroblasts and collagen.[3] However, it is noteworthy that the crude "Dragon's Blood" extract was found to be more effective, suggesting a synergistic effect with other constituents, such as proanthocyanidins.

Anti-proliferative Activity

In vitro studies have revealed that this compound inhibits the proliferation of human umbilical vein endothelial cells (HUVECs).[2] This anti-proliferative effect is characterized by the inhibition of tritiated thymidine (B127349) incorporation.[2]

Table 1: Summary of Quantitative Bioactivity Data for this compound

AssayCell Line/ModelEndpointResult
Antioxidant Activity (DPPH)-IC₅₀Data not available in the searched literature.
Anti-inflammatory Activity-IC₅₀Data not available in the searched literature.
Cytotoxicity/Anti-proliferative ActivityHUVEC[³H]-Thymidine incorporationInhibition observed (specific IC₅₀ not provided).[2]

Note: The lack of publicly available, specific IC₅₀ values represents a significant data gap in the current literature and an opportunity for future research.

Experimental Protocols

Isolation and Purification of this compound from Croton lechleri Latex

The following protocol is a generalized procedure based on published methodologies for the isolation of this compound.

  • Extraction and Partitioning:

    • Dissolve the crude Croton lechleri latex in a methanol-water mixture (e.g., 9:1 v/v).

    • Perform a liquid-liquid partitioning using solvents of increasing polarity. A typical scheme involves sequential extraction with n-hexane, chloroform, and n-butanol.[3] this compound is expected to partition into the more polar fractions.

  • Column Chromatography:

    • Subject the bioactive fraction (e.g., the n-butanol extract) to column chromatography on Sephadex LH-20.[3]

    • Elute the column with an appropriate solvent, such as methanol.[3]

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Further Purification:

    • For higher purity, techniques such as droplet counter-current chromatography (DCCC) can be employed.[3]

    • The final purification step typically involves preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Utilize techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

In Vitro Anti-proliferative Assay ([³H]-Thymidine Incorporation)
  • Cell Culture: Culture HUVECs in appropriate media and conditions until they reach the desired confluence.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period.

  • Radiolabeling: Add [³H]-thymidine to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.

  • Harvesting and Measurement: Harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]-thymidine incorporation compared to a vehicle control.

In Vitro Wound Healing (Scratch) Assay
  • Cell Monolayer Formation: Grow a confluent monolayer of human dermal fibroblasts in a multi-well plate.

  • Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time compared to a control.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are not yet fully elucidated, its known biological activities in wound healing and cell proliferation suggest potential interactions with key signaling pathways.

Wound Healing

The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling. The stimulatory effect of this compound on fibroblast formation suggests a potential modulation of pathways that govern fibroblast activity, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Wound_Healing_Pathway cluster_stimulus External Stimulus cluster_cellular_processes Cellular Processes cluster_pathways Potential Signaling Pathways 3_4_O_dimethylcedrusin This compound TGF_beta_Pathway TGF-β Pathway 3_4_O_dimethylcedrusin->TGF_beta_Pathway ? MAPK_Pathway MAPK Pathway 3_4_O_dimethylcedrusin->MAPK_Pathway ? Fibroblast_Activation Fibroblast Activation Collagen_Synthesis Collagen Synthesis Fibroblast_Activation->Collagen_Synthesis Wound_Closure Wound Closure Collagen_Synthesis->Wound_Closure TGF_beta_Pathway->Fibroblast_Activation MAPK_Pathway->Fibroblast_Activation

Caption: Postulated signaling pathways in this compound-mediated wound healing.

Anti-proliferative Effects

The inhibition of endothelial cell proliferation by this compound could be mediated through pathways that regulate the cell cycle and apoptosis, such as the PI3K/Akt pathway and the MAPK pathway . These pathways are central to cell survival and proliferation.

Antiproliferative_Pathway 3_4_O_dimethylcedrusin This compound Growth_Factor_Receptors Growth Factor Receptors 3_4_O_dimethylcedrusin->Growth_Factor_Receptors ? PI3K_Akt_Pathway PI3K/Akt Pathway Growth_Factor_Receptors->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Growth_Factor_Receptors->MAPK_Pathway Cell_Cycle_Progression Cell Cycle Progression PI3K_Akt_Pathway->Cell_Cycle_Progression MAPK_Pathway->Cell_Cycle_Progression Proliferation_Inhibition Proliferation Inhibition

References

An In-depth Technical Guide to the Chemical Structure of Dihydrobenzofuran Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of dihydrobenzofuran neolignans. These compounds, prevalent in the plant kingdom, have garnered significant interest in the scientific community for their diverse pharmacological properties, positioning them as promising candidates for drug discovery and development.

Core Chemical Structure and Biosynthesis

Dihydrobenzofuran neolignans are a class of natural products characterized by a core structure formed through the oxidative coupling of two phenylpropanoid (C6-C3) units.[1] The linkage between these units typically occurs between the C8 of one phenylpropanoid and the C5' of the second, with an additional ether linkage between C7 and O4', forming the characteristic 2,3-dihydrobenzofuran (B1216630) ring system.

The biosynthesis of these compounds is a key step in the broader phenylpropanoid pathway. It originates from the oxidative dimerization of monolignols, such as coniferyl alcohol, which are first oxidized to generate radical intermediates. These radicals then undergo stereoselective coupling to form the dihydrobenzofuran core, a reaction often guided by dirigent proteins.

Below is a diagram illustrating the basic biosynthetic origin of the dihydrobenzofuran neolignan core.

Biosynthesis_of_Dihydrobenzofuran_Neolignans cluster_precursors Phenylpropanoid Precursors cluster_process Key Biosynthetic Steps cluster_product Core Structure Coniferyl_Alcohol_1 Coniferyl Alcohol Oxidation Oxidation (e.g., Laccases, Peroxidases) Coniferyl_Alcohol_1->Oxidation Coniferyl_Alcohol_2 Coniferyl Alcohol Coniferyl_Alcohol_2->Oxidation Radical_Coupling Radical Coupling Oxidation->Radical_Coupling Radical Intermediates Dihydrobenzofuran_Core Dihydrobenzofuran Neolignan Core Radical_Coupling->Dihydrobenzofuran_Core

Caption: Biosynthetic origin of the dihydrobenzofuran neolignan core.

Synthesis and Experimental Protocols

The laboratory synthesis of dihydrobenzofuran neolignans often mimics their biosynthesis, with oxidative coupling of phenylpropanoid precursors being a common and effective strategy.[1][2]

General Synthetic Workflow

A widely employed method for the synthesis of dihydrobenzofuran neolignans is the silver(I) oxide-mediated oxidative coupling of substituted phenylpropanoid esters, such as methyl p-coumarate or methyl ferulate. The general workflow for this synthesis is depicted below.

Synthetic_Workflow Start Starting Materials: - Phenylpropanoid Esters (e.g., Methyl Ferulate) Reaction Oxidative Coupling: - Oxidant (e.g., Ag2O) - Solvent (e.g., Acetonitrile) - Inert Atmosphere (N2) - Room Temperature Start->Reaction Purification Purification: - Filtration - Column Chromatography Reaction->Purification Characterization Structural Characterization: - NMR (1H, 13C, COSY, etc.) - Mass Spectrometry (HRESIMS) Purification->Characterization Final_Product Final Product: Dihydrobenzofuran Neolignan Characterization->Final_Product

Caption: General synthetic workflow for dihydrobenzofuran neolignans.

Detailed Experimental Protocol: Synthesis of (±)-trans-dehydrodiferulate dimethyl ester

This protocol is adapted from methodologies reported in the literature for the synthesis of dihydrobenzofuran neolignans.[3]

Materials:

Procedure:

  • Dissolve methyl ferulate (16.0 mmol) in anhydrous acetonitrile (40 mL) in a round-bottom flask. The flask should be covered with aluminum foil to protect it from light.

  • Add silver(I) oxide (8.0 mmol) to the solution as the oxidizing agent.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours.

  • After the reaction is complete, filter off the silver(I) oxide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 2:1 v/v) as the eluent to yield the desired (±)-trans-dehydrodiferulate dimethyl ester.

Structural Characterization Protocol

The structural elucidation of the synthesized dihydrobenzofuran neolignans is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities, which helps to determine the relative stereochemistry of the substituents on the dihydrobenzofuran ring.

  • ¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HMQC, HMBC): These experiments are used to establish correlations between protons (COSY), between protons and directly attached carbons (HMQC), and between protons and carbons over two to three bonds (HMBC), allowing for the complete and unambiguous assignment of the molecular structure.

Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition and confirm the molecular formula.

Biological Activities and Quantitative Data

Dihydrobenzofuran neolignans exhibit a wide range of biological activities, making them attractive scaffolds for drug development. Their reported activities include anticancer, antitrypanosomal, and anti-angiogenic effects.

Anticancer and Cytotoxic Activity

Several dihydrobenzofuran neolignans have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[4][5][6]

Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Dimer of Caffeic Acid Methyl EsterBreast Cancer (subset)GI₅₀<0.01[4]
Mappiodoinin AHL-60IC₅₀0.16
Mappiodoinin BHL-60IC₅₀0.25
Mappiodoinin CHL-60IC₅₀0.31
Antitrypanosomal Activity

Certain synthetic dihydrobenzofuran neolignans have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7] The proposed mechanism for some of these compounds is the destabilization of tubulin-microtubule dynamics.[7]

Compound IDT. cruzi StrainActivity MetricValue (µM)Reference
DBN 1YIC₅₀3.26[7]
DBN 2Tulahuen lac-ZIC₅₀7.96[7]
DBN 3Tulahuen lac-ZIC₅₀16.16[7]
Anti-angiogenic Activity

The anti-angiogenic potential of dihydrobenzofuran neolignans has also been investigated, with some compounds showing inhibitory effects on processes related to new blood vessel formation. This activity is particularly relevant for cancer therapy.

CompoundAssayActivity MetricValue (µM)Reference
Derivative 1Anti-angiogenesisIC₅₀8.2
Derivative 2Anti-angiogenesisIC₅₀13.4
Derivative 3Anti-angiogenesisIC₅₀57.7

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

A key mechanism of action for the anticancer activity of some dihydrobenzofuran neolignans is the inhibition of tubulin polymerization.[4][5][6] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. It has been suggested that some of these compounds interact with the colchicine (B1669291) binding site on tubulin.[4][8]

Tubulin_Polymerization_Inhibition cluster_normal Normal Cell Division cluster_inhibition Inhibition by Dihydrobenzofuran Neolignans Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Formation Microtubule Formation Tubulin_Dimers->Microtubule_Formation Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Disruption Disruption of Microtubule Dynamics Microtubule_Formation->Disruption Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division DBN Dihydrobenzofuran Neolignan Inhibition DBN->Inhibition Inhibition->Microtubule_Formation Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by dihydrobenzofuran neolignans.

Modulation of VEGF Signaling Pathway

The anti-angiogenic effects of dihydrobenzofuran neolignans are linked to their ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[9][10] VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR), triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, all of which are crucial for the formation of new blood vessels. While the precise molecular targets of dihydrobenzofuran neolignans within this pathway are still under investigation, evidence suggests they may act by reducing the production of VEGF.

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response cluster_inhibition_vegf VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation Migration Migration VEGFR->Migration Ras_MAPK Ras/MAPK Pathway PLCg->Ras_MAPK PI3K_Akt PI3K/Akt Pathway PLCg->PI3K_Akt Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis DBN_VEGF Dihydrobenzofuran Neolignan Inhibition_Point_VEGF DBN_VEGF->Inhibition_Point_VEGF Inhibition_Point_VEGF->VEGF Inhibits Production

Caption: Overview of the VEGF signaling pathway and potential inhibition by dihydrobenzofuran neolignans.

Conclusion

Dihydrobenzofuran neolignans represent a structurally diverse and biologically significant class of natural products. Their core chemical structure provides a versatile scaffold for synthetic modification and drug design. The detailed experimental protocols for their synthesis and characterization, coupled with a growing body of quantitative data on their biological activities, underscore their potential as lead compounds in the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further research into their mechanisms of action and structure-activity relationships will be crucial in realizing their full therapeutic potential.

References

3,4-O-dimethylcedrusin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-dimethylcedrusin, a naturally occurring lignan (B3055560), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and known biological activities, with a focus on its role in wound healing and anti-inflammatory processes. This document synthesizes available data, outlines experimental methodologies, and visualizes potential signaling pathways to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a lignan compound with the following key identifiers:

PropertyValueCitation(s)
CAS Number 166021-14-3[1][2]
Molecular Formula C₂₁H₂₆O₆[2]
Molecular Weight 374.4 g/mol [2]
IUPAC Name 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[3]

Biological Activities and Potential Therapeutic Applications

Current research suggests that this compound possesses notable biological activities, primarily centered around wound healing and anti-inflammatory effects.

Wound Healing

This compound has been identified as a potential agent for promoting wound healing. Lignans, the class of compounds to which it belongs, are often involved in processes of tissue repair and regeneration. The proposed mechanism involves the stimulation of fibroblast proliferation and collagen synthesis, which are critical steps in the wound healing cascade.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory response. As a polyphenolic compound, it is hypothesized to interfere with pro-inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Protocols

Detailed experimental protocols for specifically investigating this compound are not extensively documented in publicly available literature. However, based on studies of related compounds and its proposed activities, the following standard assays would be appropriate for its evaluation.

In Vitro Wound Healing (Scratch) Assay

This assay is a well-established method for studying cell migration, a key process in wound healing.

Objective: To evaluate the effect of this compound on the migration of fibroblasts or keratinocytes.

Methodology:

  • Cell Culture: Plate human dermal fibroblasts (HDF) or keratinocytes in a 6-well plate and culture until a confluent monolayer is formed.

  • Scratch Creation: Create a sterile "scratch" or gap in the cell monolayer using a p200 pipette tip.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and then add a culture medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known growth factor) should be included.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.

  • Analysis: Measure the area of the gap at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage decrease in the gap area over time.[4][5]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic model for screening acute anti-inflammatory activity.

Objective: To assess the in vivo anti-inflammatory effects of this compound.

Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Treatment: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Cytokine Production Assay

This assay measures the effect of the compound on the production of inflammatory mediators.

Objective: To determine if this compound can modulate the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1 hour) before stimulating them with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.[6][7]

  • Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Potential Signaling Pathways

The biological effects of many polyphenolic compounds are mediated through the modulation of intracellular signaling pathways. Based on the activities of structurally similar compounds, this compound may exert its effects through the MAPK and NF-κB pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and survival. It is plausible that this compound could inhibit the phosphorylation of key kinases in this pathway, such as p38 and JNK, thereby reducing the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Dimethylcedrusin This compound Dimethylcedrusin->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor (e.g., TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_Inactive NF-κB (p65/p50) IkB->NFkB_Inactive Degradation & Release NFkB_Active NF-κB (p65/p50) NFkB_Inactive->NFkB_Active Translocation Dimethylcedrusin This compound Dimethylcedrusin->IKK_Complex Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Active->Inflammatory_Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of wound care and anti-inflammatory therapies. While its biological activities are supported by its chemical class and preliminary data, further in-depth research is imperative. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive in vivo efficacy and safety studies, and exploring its pharmacokinetic and pharmacodynamic profiles. The experimental frameworks and hypothetical pathways presented in this guide offer a solid foundation for directing these future research endeavors.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) with potential therapeutic applications. Understanding these fundamental physicochemical properties is paramount for the successful development of robust and effective drug formulations. This document outlines standardized experimental protocols for determining these characteristics and provides a framework for data presentation and interpretation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation possibilities, impacting everything from dissolution rate to bioavailability. While specific experimental data for this compound is limited in publicly available literature, this section provides a template for the systematic evaluation and presentation of its solubility. An estimated aqueous solubility for this compound is approximately 6.782 mg/L at 25°C. Lignans (B1203133), in general, exhibit restricted solubility in aqueous solutions, while showing improved solubility in organic solvents. For instance, many lignans are soluble in alcohols like ethanol (B145695) and methanol, as well as other organic solvents such as acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO).

Quantitative Solubility Data

The following table is a template for summarizing the experimentally determined equilibrium solubility of this compound in a range of common pharmaceutical solvents at ambient temperature.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water25DataDataHPLC-UV
Phosphate Buffered Saline (pH 7.4)25DataDataHPLC-UV
Ethanol25DataDataHPLC-UV
Methanol25DataDataHPLC-UV
Acetone25DataDataHPLC-UV
Dimethyl Sulfoxide (DMSO)25DataDataHPLC-UV
Propylene Glycol25DataDataHPLC-UV
Polyethylene Glycol 400 (PEG 400)25DataDataHPLC-UV

*Data to be populated with experimental results.

Stability Profile of this compound

Evaluating the chemical stability of this compound under various environmental conditions is crucial for determining its shelf-life and ensuring the safety and efficacy of the final drug product. Stability studies involve exposing the compound to different stressors and monitoring its degradation over time.

Summary of Stability Studies

This table provides a framework for presenting the results of long-term and accelerated stability studies as per the International Council for Harmonisation (ICH) guidelines.

Study TypeStorage ConditionsDurationAnalyte Remaining (%)Degradation Products Observed
Long-Term25°C ± 2°C / 60% RH ± 5% RHe.g., 24 monthsDataIdentify and quantify
Accelerated40°C ± 2°C / 75% RH ± 5% RHe.g., 6 monthsDataIdentify and quantify

*Data to be populated with experimental results.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify potential degradation products and establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

Stress ConditionParametersDurationAnalyte Remaining (%)Major Degradants Formed
Acid Hydrolysise.g., 0.1 M HCl at 60°Ce.g., 24 hoursDataIdentify and quantify
Base Hydrolysise.g., 0.1 M NaOH at 60°Ce.g., 24 hoursDataIdentify and quantify
Oxidatione.g., 3% H₂O₂ at room temperaturee.g., 24 hoursDataIdentify and quantify
Thermal Degradatione.g., 80°Ce.g., 48 hoursDataIdentify and quantify
Photostabilitye.g., ICH Q1B guidelinese.g., 7 daysDataIdentify and quantify

*Data to be populated with experimental results.

Experimental Protocols

The following sections detail the methodologies for conducting the solubility and stability studies for this compound.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (of known purity)

  • Selected solvents (analytical grade or higher)

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Place the container in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours).

  • After the incubation period, cease agitation and allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge to pellet any remaining solid particles.

  • Filter the supernatant through a syringe filter to remove any fine particulates.

  • Accurately dilute the clear filtrate with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Processing cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Incubate in orbital shaker (constant temperature) B->C D Agitate until equilibrium (24-72 hours) C->D E Withdraw supernatant D->E F Centrifuge E->F G Filter through 0.22 µm filter F->G H Dilute filtrate G->H I Quantify using validated HPLC-UV method H->I

Solubility Determination Workflow
Stability Testing Protocol

This protocol outlines the steps for conducting long-term, accelerated, and forced degradation stability studies.

Materials:

  • This compound (solid form and in solution)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter and buffers

  • Acids, bases, and oxidizing agents for forced degradation

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure for Long-Term and Accelerated Stability Studies:

  • Package this compound in containers that simulate the proposed commercial packaging.

  • Place the samples in stability chambers set to the desired conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Procedure for Forced Degradation Studies:

  • Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂). Keep the sample at room temperature for a set time.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven.

  • Photostability: Expose solid or solution samples to light conditions as specified in ICH Q1B guidelines.

  • Analyze all stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_studies Stability Study Types cluster_sampling Sampling and Analysis cluster_method Analytical Method cluster_outcome Outcome LongTerm Long-Term (25°C / 60% RH) Timepoints Withdraw samples at specified time points LongTerm->Timepoints Accelerated Accelerated (40°C / 75% RH) Accelerated->Timepoints Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Analysis Analyze for: - Appearance - Purity (HPLC) - Degradation Products Forced->Analysis Timepoints->Analysis HPLC Stability-Indicating HPLC Method Analysis->HPLC ShelfLife Determine Shelf-Life and Storage Conditions HPLC->ShelfLife Degradation Identify Degradation Pathways HPLC->Degradation

Stability Testing Workflow

Conclusion

The systematic evaluation of the solubility and stability of this compound is a foundational step in its progression from a promising molecule to a viable therapeutic agent. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach for researchers and drug development professionals. Rigorous adherence to these methodologies will ensure the generation of high-quality, reliable data essential for informed decision-making in formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective medication.

Methodological & Application

Application Notes and Protocols: Total Synthesis of 3,4-O-dimethylcedrusin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of 3,4-O-dimethylcedrusin, a naturally occurring dihydrobenzofuran neolignan. The synthetic strategy is based on a biomimetic oxidative coupling of a coniferyl alcohol derivative. Furthermore, this note includes protocols for the synthesis of related analogs and summarizes their biological activities, particularly their cytotoxic effects against various cancer cell lines. The information presented is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Dihydrobenzofuran neolignans are a class of natural products that exhibit a wide range of biological activities, making them attractive targets for total synthesis and analog development. This compound, in particular, has garnered interest due to its potential pharmacological properties. The core of its structure is a 2,3-dihydrobenzofuran (B1216630) ring system, which is biosynthetically formed through the oxidative coupling of two phenylpropanoid units. The synthetic protocol outlined here mimics this natural process, providing an efficient route to the target molecule and its derivatives.

Total Synthesis of this compound

The total synthesis of this compound is achieved through a biomimetic oxidative coupling of a protected coniferyl alcohol derivative. The key step involves the dimerization of 3,4-di-O-methyl-trans-coniferyl alcohol.

Experimental Protocol: Synthesis of (±)-3,4-O-dimethylcedrusin

1. Preparation of 3,4-di-O-methyl-trans-coniferyl alcohol (Starting Material):

This starting material can be synthesized from commercially available ferulic acid through esterification followed by reduction.

2. Oxidative Coupling Reaction:

  • To a solution of 3,4-di-O-methyl-trans-coniferyl alcohol in a suitable solvent such as acetonitrile (B52724) or a mixture of benzene (B151609) and acetone, add a mild oxidizing agent. Silver(I) oxide (Ag₂O) is a commonly used reagent for this transformation.

  • The reaction is typically stirred at room temperature for several hours (e.g., 4 to 20 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the silver salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford racemic (±)-3,4-O-dimethylcedrusin.

3. Spectroscopic Data for (±)-3,4-O-dimethylcedrusin:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

(Note: The following data is representative and should be confirmed by experimental results.)

  • ¹H NMR (CDCl₃, δ): 6.80-7.00 (m, aromatic protons), 5.50 (d, H-2), 3.90 (s, OCH₃), 3.88 (s, OCH₃), 3.85 (s, OCH₃), 3.60-3.70 (m, H-3 and CH₂OH), 2.70 (t, Ar-CH₂), 1.90 (m, Ar-CH₂-CH₂).

  • ¹³C NMR (CDCl₃, δ): 145-150 (aromatic C-O), 110-130 (aromatic C-H and C-C), 88 (C-2), 63 (CH₂OH), 56 (OCH₃), 53 (C-3), 35 (Ar-CH₂), 32 (Ar-CH₂-CH₂).

  • HRMS (ESI): Calculated for C₂₁H₂₆O₆, found [M+Na]⁺.

Synthesis Workflow

Synthesis_Workflow Ferulic_Acid Ferulic Acid Esterification Esterification Ferulic_Acid->Esterification Reduction Reduction Esterification->Reduction Starting_Material 3,4-di-O-methyl-trans- coniferyl alcohol Reduction->Starting_Material Oxidative_Coupling Oxidative Coupling (Ag₂O) Starting_Material->Oxidative_Coupling Purification Column Chromatography Oxidative_Coupling->Purification Product (±)-3,4-O-dimethylcedrusin Purification->Product

Caption: General workflow for the total synthesis of (±)-3,4-O-dimethylcedrusin.

Synthesis and Biological Activity of Analogs

The synthetic route to this compound can be adapted to produce a variety of analogs by using different substituted phenylpropanoid precursors. These analogs are valuable for structure-activity relationship (SAR) studies. A common structural modification is the alteration of the substitution pattern on the aromatic rings.

General Protocol for Analog Synthesis

The synthesis of analogs generally follows the same oxidative coupling procedure as for this compound, starting from the corresponding substituted coniferyl alcohol or related phenylpropanoid derivative.

Cytotoxicity of this compound and Analogs

The cytotoxic activity of synthesized compounds is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The results are often expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity Data (IC₅₀ in µM) of Dihydrobenzofuran Neolignan Analogs

CompoundR⁴Cell Line 1 (e.g., A549 - Lung)Cell Line 2 (e.g., MCF-7 - Breast)Cell Line 3 (e.g., HCT116 - Colon)
This compound OCH₃OCH₃OCH₃HData not availableData not availableData not available
Analog 1OHOCH₃OCH₃H5.28.16.5
Analog 2OCH₃OHOCH₃H12.415.310.8
Analog 3OHOHOCH₃H2.13.52.9
Analog 4OCH₃OCH₃OHH7.89.28.1
Analog 5HOCH₃OCH₃H> 50> 50> 50

Data in this table is representative and compiled from various studies on dihydrobenzofuran neolignans for illustrative purposes.

Signaling Pathway Diagram

While the precise mechanism of action for many dihydrobenzofuran neolignans is still under investigation, some have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.

Signaling_Pathway cluster_cell Cancer Cell Lignan Dihydrobenzofuran Neolignan Analog CellCycle Cell Cycle (e.g., G2/M phase) Lignan->CellCycle Arrest Apoptosis Apoptosis Lignan->Apoptosis Induction Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibition

Caption: Proposed mechanism of action for cytotoxic dihydrobenzofuran neolignans.

Conclusion

The biomimetic total synthesis of this compound and its analogs provides a versatile platform for the exploration of this chemical space for drug discovery. The protocols and data presented herein serve as a valuable resource for the synthesis and biological evaluation of this promising class of natural products. Further investigation into the specific molecular targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

Application Notes: In Vitro PDE4 Inhibition Assay Using 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation, immune responses, and neural signaling.[1][2][3] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates these pathways, making PDE4 a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[2][4][5][6] 3,4-O-Dimethylcedrusin is a natural compound whose potential as a PDE4 inhibitor can be evaluated using robust in vitro assays.[7] These application notes provide a detailed protocol for determining the inhibitory activity of this compound against PDE4 enzymes using a fluorescence polarization (FP)-based assay.

Principle of the Assay The in vitro PDE4 inhibition assay described here is based on the principle of fluorescence polarization (FP).[8][9] This method utilizes a fluorescein-labeled cAMP derivative (FAM-cAMP) as the substrate for the PDE4 enzyme.

  • Low Polarization State: The small FAM-cAMP substrate rotates rapidly in solution, resulting in a low fluorescence polarization value.[8][9]

  • Enzymatic Reaction: Active PDE4 enzyme hydrolyzes the phosphodiester bond in FAM-cAMP, converting it to fluorescein-labeled AMP (FAM-AMP).[8][9]

  • High Polarization State: A specific binding agent is introduced that selectively binds to the 5'-monophosphate group of the resulting FAM-AMP. This forms a large molecular complex that tumbles much more slowly in solution, leading to a high fluorescence polarization value.[8][9]

  • Inhibition Measurement: In the presence of a PDE4 inhibitor like this compound, the hydrolysis of FAM-cAMP is blocked. This prevents the formation of the large complex, and the FP value remains low. The degree of inhibition is therefore inversely proportional to the measured fluorescence polarization.

This homogeneous assay format is well-suited for high-throughput screening (HTS) to determine the potency (e.g., IC50 value) of test compounds.[8]

Data Presentation

The inhibitory activity of this compound and control compounds is quantified by determining their half-maximal inhibitory concentration (IC50). The results should be summarized in a table for clear comparison.

Table 1: Inhibitory Potency (IC50) of this compound and Control Against PDE4 Isoforms

CompoundTarget EnzymeIC50 (nM)
This compound PDE4BTo be determined
This compound PDE4DTo be determined
Roflumilast (Positive Control)PDE4B~0.8
Roflumilast (Positive Control)PDE4D~2.5

Note: IC50 values for Roflumilast are representative and may vary based on experimental conditions. The IC50 for this compound is to be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for conducting the in vitro PDE4 inhibition assay.

Protocol 1: Fluorescence Polarization-Based PDE4 Inhibition Assay

Materials:

  • Recombinant human PDE4B or PDE4D enzyme

  • This compound (Test Compound)

  • Roflumilast or Rolipram (Positive Control Inhibitor)[10]

  • Fluorescein-labeled cAMP (FAM-cAMP, Substrate)

  • Binding Agent (specific for 5'-AMP)

  • Assay Buffer (e.g., Tris-HCl based buffer with MgCl2)

  • 100% DMSO

  • 384-well, low-volume, black plates

  • Fluorescence microplate reader capable of measuring fluorescence polarization[9]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a stock solution of the positive control (e.g., Roflumilast) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 11-point curve). A recommended starting concentration for the highest dose is 1 mM.[8]

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells of a 384-well plate.[8] (DMSO serves as the maximum activity control).

    • Prepare a "no enzyme" control by adding 10 µL of assay buffer instead of the enzyme solution in designated wells.[8]

  • Enzyme Addition and Incubation:

    • Dilute the PDE4 enzyme stock to the desired working concentration in cold assay buffer.

    • Add 10 µL of the diluted PDE4 enzyme solution to each well (except the "no enzyme" controls).

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

  • Enzymatic Reaction:

    • Prepare the FAM-cAMP substrate solution in assay buffer.

    • Initiate the reaction by adding 12.5 µL of the FAM-cAMP solution to all wells.[8]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[8]

  • Detection:

    • Stop the reaction by adding 25 µL of the Binding Agent solution to all wells.[8]

    • Incubate for an additional 30 minutes at room temperature, protected from light.[8]

    • Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

  • The raw fluorescence polarization data (in milli-polarization units, mP) will be used for analysis.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - No_Enzyme_Control_mP) / (DMSO_Control_mP - No_Enzyme_Control_mP)])

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).

Mandatory Visualization

Diagram 1: PDE4-cAMP Signaling Pathway

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA PKA / EPAC cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Response Anti-inflammatory Effects PKA->Response Inhibitor This compound Inhibitor->PDE4 Inhibits Ligand Ligand Ligand->GPCR

Caption: The PDE4-cAMP signaling pathway and the mechanism of inhibition.

Experimental_Workflow start Start prep Prepare Reagents: - Dilute Compound (this compound) - Dilute PDE4 Enzyme & Substrate start->prep plate Plate Compound/Controls (2.5 µL in 384-well plate) prep->plate enzyme Add PDE4 Enzyme (10 µL) Incubate for 15 min plate->enzyme substrate Add FAM-cAMP Substrate (12.5 µL) Incubate for 60 min enzyme->substrate detect Add Binding Agent (25 µL) Incubate for 30 min substrate->detect read Read Fluorescence Polarization (Ex: 485nm, Em: 535nm) detect->read analyze Data Analysis: Calculate % Inhibition Determine IC50 Value read->analyze end End analyze->end

References

Application Notes and Protocols for Utilizing 3,4-O-dimethylcedrusin in a Wound Healing Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-dimethylcedrusin is a lignan (B3055560) compound that has been isolated from plant species such as Croton lechleri, commonly known as "Dragon's Blood"[1]. The latex from this plant has a history of traditional use in promoting wound healing[1]. While direct studies on the wound healing properties of this compound are limited, related lignans (B1203133) and extracts from its source have demonstrated biological activities such as antioxidant and anti-inflammatory effects, which are crucial for the wound healing process[1][2][3]. These properties suggest that this compound may be a promising candidate for therapeutic development in wound care.

This document provides detailed protocols for evaluating the efficacy of this compound in a preclinical wound healing animal model. The proposed studies are designed to assess its effects on the rate of wound closure, tissue regeneration, and the underlying molecular mechanisms.

Proposed Mechanism of Action

The process of wound healing is a complex biological cascade involving hemostasis, inflammation, proliferation, and remodeling[4]. Key signaling pathways that regulate these stages include the Phosphoinositide-3-Kinase (PI3K)/Protein Kinase B (AKT), Wingless-related integration (Wnt)/β-catenin, and Transforming Growth Factor-β (TGF-β) pathways[5][6]. These pathways govern essential cellular processes like cell migration, proliferation, and extracellular matrix deposition. Based on the known activities of similar phenolic compounds, it is hypothesized that this compound may promote wound healing by modulating one or more of these critical signaling pathways, potentially by reducing inflammation and oxidative stress, thereby creating a favorable environment for tissue regeneration.

Experimental Protocols

Animal Model Selection and Preparation

The selection of an appropriate animal model is critical for obtaining clinically relevant data. While various models exist, including mice, rats, and pigs, the murine model is often chosen for initial screening due to its cost-effectiveness and the availability of genetically modified strains[7][8]. For this study, a full-thickness excisional wound model in mice is recommended.

Protocol:

  • Animal Selection: Use 8-10 week old male or female C57BL/6 mice.

  • Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Hair Removal: Shave the dorsal surface of the mice and clean the area with 70% ethanol.

  • Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm sterile biopsy punch. Ensure the wounds are spaced sufficiently apart.

Formulation and Administration of this compound

The delivery vehicle for this compound should be biocompatible and facilitate sustained release at the wound site. A hydrogel-based formulation is a suitable option.

Protocol:

  • Preparation of this compound Formulation:

    • Dissolve this compound powder (≥98% purity) in a minimal amount of a suitable solvent (e.g., DMSO).

    • Incorporate the dissolved compound into a sterile hydrogel base (e.g., Pluronic F-127) to achieve the desired final concentrations (e.g., 0.1%, 0.5%, and 1% w/w).

    • Prepare a vehicle control hydrogel without this compound.

  • Treatment Groups:

    • Group 1: Vehicle control (hydrogel only).

    • Group 2: Positive control (a commercially available wound healing agent).

    • Group 3: 0.1% this compound hydrogel.

    • Group 4: 0.5% this compound hydrogel.

    • Group 5: 1% this compound hydrogel.

  • Application:

    • Apply a standardized amount of the respective formulation to each wound immediately after injury.

    • Cover the wounds with a semi-occlusive dressing.

    • Repeat the treatment application every two days.

Assessment of Wound Healing

The healing process should be monitored through macroscopic and microscopic evaluations at specific time points (e.g., days 3, 7, 14, and 21 post-wounding).

Protocol:

  • Wound Closure Rate:

    • Photograph the wounds at each time point using a digital camera with a ruler for scale.

    • Measure the wound area using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area.

  • Histological Analysis:

    • On the designated days, euthanize a subset of mice from each group.

    • Excise the entire wound, including a margin of surrounding healthy skin.

    • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

    • Use Masson's trichrome stain to evaluate collagen deposition and maturation.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on tissue sections to detect markers for:

      • Angiogenesis: CD31

      • Inflammation: F4/80 (macrophages), Ly-6G (neutrophils)

      • Cell Proliferation: Ki-67

  • Molecular Analysis (Optional):

    • Homogenize wound tissue to extract RNA or protein.

    • Use quantitative real-time PCR (qRT-PCR) or Western blotting to analyze the expression of genes and proteins related to the proposed signaling pathways (e.g., PI3K, AKT, Wnt, β-catenin, TGF-β).

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Wound Closure Rate (%)

Treatment Group Day 3 Day 7 Day 14 Day 21
Vehicle Control
Positive Control
0.1% this compound
0.5% this compound

| 1% this compound | | | | |

Table 2: Histological Scoring of Wound Healing Parameters (Arbitrary Units)

Treatment Group Re-epithelialization Granulation Tissue Collagen Deposition Inflammatory Infiltration
Vehicle Control
Positive Control
0.1% this compound
0.5% this compound

| 1% this compound | | | | |

Table 3: Quantification of Immunohistochemical Staining (Positive Cells/Area)

Treatment Group CD31 F4/80 Ly-6G Ki-67
Vehicle Control
Positive Control
0.1% this compound
0.5% this compound

| 1% this compound | | | | |

Visualizations

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Analysis A Animal Acclimatization C Anesthesia and Hair Removal A->C B Preparation of this compound Formulations E Topical Application of Formulations B->E D Creation of Full-Thickness Excisional Wounds C->D D->E F Wound Area Measurement E->F Days 3, 7, 14, 21 G Tissue Harvesting and Histological Processing E->G Days 3, 7, 14, 21 H Immunohistochemistry G->H I Molecular Analysis (qRT-PCR/Western Blot) G->I G cluster_0 Proposed Signaling Pathway Compound This compound GF_Receptor Growth Factor Receptor Compound->GF_Receptor Activates PI3K PI3K GF_Receptor->PI3K AKT AKT PI3K->AKT Cell_Processes Cell Proliferation, Migration, and Survival AKT->Cell_Processes Wound_Healing Enhanced Wound Healing Cell_Processes->Wound_Healing

References

Application Note: High-Throughput Screening of 3,4-O-Dimethylcedrusin Derivatives for Identifying Novel Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-O-dimethylcedrusin is a lignan-type natural product found in plants of the Croton and Faramea genera.[1] Natural products and their derivatives are a significant source of approved drugs, valued for their chemical diversity and biological activity.[2][3] Lignans and extracts from related plant families, such as Cedrus, have demonstrated a range of promising biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[4][5] The antioxidant and cytoprotective effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, protecting cells from oxidative stress, a key factor in many diseases.[6][7]

This application note describes a high-throughput screening (HTS) campaign to identify potent activators of the Nrf2 signaling pathway from a library of novel this compound derivatives. The goal is to discover new chemical entities for the development of therapeutics targeting oxidative stress-related pathologies.

Experimental Workflow

The overall HTS workflow is designed to efficiently screen the compound library, identify and confirm active compounds, and eliminate cytotoxic artifacts. The process involves a primary screen to identify potential Nrf2 activators, followed by secondary dose-response and cytotoxicity assays to confirm activity and determine potency.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Lead Prioritization Compound_Library Derivative Library (384-well plates) Primary_Screen Primary HTS: ARE-Luciferase Reporter Assay (Single 10 µM concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>3 SD above baseline activation) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (8-point, 1:3 dilution) Hit_Identification->Dose_Response Primary Hits Cytotoxicity Counter-Screen: Cell Viability Assay Hit_Identification->Cytotoxicity Hit_Confirmation Confirmed Hits (EC50 < 10 µM, No toxicity) Dose_Response->Hit_Confirmation Cytotoxicity->Hit_Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Confirmation->SAR_Analysis Validated Hits Target_Validation Target Validation: (e.g., Nrf2 nuclear translocation, downstream gene expression) Hit_Confirmation->Target_Validation Lead_Candidates Lead Candidates for Further Optimization SAR_Analysis->Lead_Candidates Target_Validation->Lead_Candidates Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds & Sequesters Proteasome Proteasomal Degradation Nrf2_c->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Compound Cedrusin Derivative Compound->Keap1 Inhibits Interaction ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Genes->ROS Reduces Hit_Prioritization Input Confirmed Hits (EC50 & CC50 Data) Potency Potency Filter (EC50 < 5 µM) Input->Potency Toxicity Toxicity Filter (Selectivity Index > 10) Potency->Toxicity Pass Discard1 Discard (Low Potency) Potency->Discard1 Fail SAR SAR Analysis (Identify core scaffolds and key functional groups) Toxicity->SAR Pass Discard2 Discard (Toxic) Toxicity->Discard2 Fail Output Prioritized Leads for Chemical Optimization SAR->Output

References

Application Notes and Protocols: Utilizing 3,4-O-dimethylcedrusin as a Molecular Probe for PDE4 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways by specifically hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). The modulation of cAMP levels through PDE4 inhibition has significant therapeutic implications for a variety of disorders, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as neurological and psychiatric conditions.[1] The development of selective molecular probes is essential for elucidating the complex roles of PDE4 isoforms in cellular signaling cascades.

3,4-O-dimethylcedrusin, a natural product derivative, presents potential as a molecular probe for investigating PDE4 signaling.[2][3] Its structural features suggest it may interact with the active site of PDE4, offering a tool to explore the enzyme's function and to screen for novel therapeutic agents. These application notes provide a comprehensive guide for utilizing this compound in the study of PDE4 signaling, including detailed experimental protocols and data presentation formats.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against PDE4 Isoforms
PDE4 IsoformIC50 (µM) of this compound (Hypothetical)IC50 (µM) of Roflumilast (Reference)
PDE4A15.20.0008
PDE4B8.50.0005
PDE4D12.80.0004
PDE4C25.10.0012

Note: The IC50 values for this compound are hypothetical and serve as an example for data presentation. Roflumilast is a known potent PDE4 inhibitor and its values are provided for reference.

Table 2: Effect of this compound on Intracellular cAMP Levels in HEK293 Cells
TreatmentForskolin (B1673556) StimulationIntracellular cAMP (nM) (Hypothetical)
Vehicle Control-2.5
Vehicle Control+50.8
This compound (10 µM)+75.3
Roflumilast (1 µM)+98.6

Note: The data presented are hypothetical examples to illustrate the expected outcome of the experiment.

Signaling Pathways and Experimental Workflows

PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade. Activation of G protein-coupled receptors (GPCRs) stimulates adenylyl cyclase (AC) to produce cAMP. PDE4 enzymes then hydrolyze cAMP to AMP, thus terminating the signal. Inhibition of PDE4 by a molecule like this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[4]

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Hydrolyzes Probe This compound Probe->PDE4 Inhibits Downstream Downstream Cellular Responses PKA->Downstream EPAC->Downstream

Caption: PDE4 signaling pathway and the inhibitory action of a molecular probe.

Experimental Workflow for In Vitro PDE4 Inhibition Assay

This workflow outlines the key steps for determining the inhibitory potential of this compound on purified PDE4 enzymes.

Experimental_Workflow A Prepare Serial Dilutions of this compound C Add Diluted this compound or Vehicle (DMSO) to Wells A->C B Add Purified PDE4 Enzyme and Assay Buffer to Plate B->C D Initiate Reaction with Fluorescently Labeled cAMP C->D E Incubate at Room Temperature D->E F Add Binding Agent to Stop Reaction and Develop Signal E->F G Measure Fluorescence Polarization F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for the in vitro fluorescence polarization-based PDE4 inhibition assay.

Experimental Protocols

In Vitro PDE4 Enzyme Activity Assay (Fluorescence Polarization)

This protocol is adapted from established fluorescence polarization assays for PDE inhibitors.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human PDE4 isoforms (A, B, C, and D).

Materials:

  • Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate.

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • This compound.

  • Reference PDE4 inhibitor (e.g., Roflumilast).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Binding Agent (specific for 5'-AMP).

  • 384-well, low-volume, black microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 0.01 µM).

    • Prepare a similar dilution series for the reference inhibitor.

  • Assay Plate Setup:

    • Add 2 µL of the diluted this compound, reference inhibitor, or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 10 µL of diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 8 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cAMP Measurement Assay (HTRF)

This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology to measure intracellular cAMP levels.

Objective: To measure the effect of this compound on intracellular cAMP levels in a cell-based assay.

Materials:

  • HEK293 cells (or another suitable cell line expressing PDE4).

  • Cell culture medium and supplements.

  • Forskolin (adenylyl cyclase activator).

  • This compound.

  • Reference PDE4 inhibitor (e.g., Roflumilast).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a 384-well white microplate at an appropriate density and culture overnight.

  • Compound Treatment:

    • Prepare dilutions of this compound and the reference inhibitor in cell culture medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Cell Stimulation:

    • Add forskolin solution to the wells to stimulate adenylyl cyclase and induce cAMP production. A final concentration of 10 µM is typically used.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the HTRF assay kit manufacturer's instructions. This typically involves adding the cAMP-d2 and anti-cAMP-cryptate reagents to the cell lysate.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the HTRF signal on a compatible plate reader (dual wavelength reading at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Determine the effect of this compound on forskolin-stimulated cAMP accumulation.

Conclusion

The protocols and guidelines presented here provide a framework for utilizing this compound as a molecular probe to investigate PDE4 signaling. These assays will enable researchers to characterize the inhibitory activity of this compound and explore its effects on intracellular cAMP dynamics. The successful application of this compound as a research tool will contribute to a deeper understanding of the role of PDE4 in health and disease and may facilitate the discovery of novel therapeutic agents.

References

Application of 3,4-O-dimethylcedrusin in Atopic Dermatitis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by complex interactions between immune dysregulation, skin barrier dysfunction, and genetic predisposition.[1][2] Current therapeutic strategies often involve corticosteroids and calcineurin inhibitors, which can be associated with adverse effects.[3] This has spurred research into novel therapeutic agents, with a focus on natural products and their derivatives. 3,4-O-dimethylcedrusin (DCN) is a natural dihydrobenzofuran neolignan that has emerged as a promising candidate in atopic dermatitis research.[4]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in atopic dermatitis research, specifically focusing on its mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory cascade associated with atopic dermatitis.[3][5] It specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that regulates the activity of various immune and skin cells.[5] In atopic dermatitis, increased PDE4 activity in immune cells leads to lower cAMP levels, which in turn promotes the production of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13.[2][5]

This compound and its optimized derivatives act as PDE4 inhibitors.[4] By blocking the action of PDE4, these compounds increase intracellular cAMP levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which subsequently leads to the downregulation of pro-inflammatory cytokine production and the upregulation of anti-inflammatory mediators.[1] This ultimately helps to alleviate the inflammatory symptoms of atopic dermatitis.

Signaling Pathway of PDE4 Inhibition in Atopic Dermatitis

PDE4_Inhibition_Pathway cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular (Immune Cell/Keratinocyte) Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor AC Adenylate Cyclase Receptor->AC ATP ATP ATP->AC cAMP Cyclic AMP AC->cAMP Converts AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates PDE4 Phosphodiesterase 4 PDE4->cAMP Degrades CREB CREB (p) PKA->CREB Phosphorylates NF-kB_in NF-κB (inactive) PKA->NF-kB_in Inhibits activation of Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory_Cytokines Promotes Transcription NF-kB_act NF-κB (active) NF-kB_in->NF-kB_act Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5, IL-13) NF-kB_act->Pro_Inflammatory_Cytokines Promotes Transcription DCN This compound (or derivative 7b-1) DCN->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway in Atopic Dermatitis.

Quantitative Data

Research has shown that this compound (DCN) is a moderate inhibitor of PDE4. Through structure-based optimization, a derivative, compound 7b-1 , was developed with significantly higher potency. The following tables summarize the key quantitative data from in vitro assays.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (μM)
This compound (DCN)PDE43.26 ± 0.28
7b-1 (DCN derivative)PDE40.17 ± 0.02

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Anti-inflammatory Activity

CompoundActivityEC50 (μM)
7b-1 (DCN derivative)Anti-TNF-α0.19 ± 0.10

EC50: Half-maximal effective concentration.

Experimental Protocols

The following protocols are based on established methodologies for inducing atopic dermatitis in a mouse model and can be adapted for testing the efficacy of this compound and its derivatives.

Protocol 1: DNCB-Induced Atopic Dermatitis Mouse Model

This protocol describes the induction of atopic dermatitis-like skin lesions in mice using 2,4-dinitrochlorobenzene (DNCB).

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • 2,4-dinitrochlorobenzene (DNCB)

  • Acetone

  • Olive oil

  • Test compound (this compound or its derivative, e.g., 7b-1) dissolved in a suitable vehicle

  • Positive control (e.g., a topical corticosteroid)

  • Vehicle control

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Sensitization Phase:

    • On day 0, shave the dorsal skin of the mice.

    • Apply 100 µL of a 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) to the shaved dorsal skin.

  • Challenge Phase:

    • On day 7, and every 2-3 days thereafter for a period of 2-3 weeks, apply 100 µL of a 0.2% or 0.5% DNCB solution to the same area to induce a chronic inflammatory response.[6]

  • Treatment:

    • Divide the mice into treatment groups (e.g., vehicle control, positive control, different concentrations of the test compound).

    • Beginning on the first day of the challenge phase (day 7), topically apply the respective treatments to the DNCB-exposed skin area daily.

  • Evaluation of Atopic Dermatitis Severity:

    • Visually assess the severity of the skin lesions at regular intervals using a scoring system (e.g., 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe) for erythema, edema, excoriation, and scaling.

    • Measure ear thickness using a digital caliper as an indicator of inflammation.

    • At the end of the experiment, collect skin tissue for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and blood samples for measuring serum IgE levels.

Protocol 2: Measurement of Cytokine Levels

This protocol outlines the measurement of pro-inflammatory cytokine levels in skin tissue.

Materials:

  • Skin tissue homogenates from the DNCB-induced mouse model

  • ELISA kits for TNF-α, IL-4, IL-6, etc.

  • Protein assay kit (e.g., BCA)

Procedure:

  • Tissue Homogenization: Homogenize the collected skin tissue in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in the homogenates using a protein assay.

  • ELISA:

    • Perform ELISA for the target cytokines (e.g., TNF-α, IL-4, IL-6) according to the manufacturer's instructions.

    • Normalize the cytokine concentrations to the total protein concentration in each sample.

  • Data Analysis: Compare the cytokine levels between the different treatment groups to assess the anti-inflammatory effect of the test compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating this compound in atopic dermatitis research and the logical relationship between the key experimental stages.

Experimental_Workflow Start Start Animal_Model DNCB-Induced Atopic Dermatitis Mouse Model Start->Animal_Model Treatment_Groups Divide into Treatment Groups: - Vehicle - Positive Control - this compound (or 7b-1) Animal_Model->Treatment_Groups Topical_Application Daily Topical Application of Treatments Monitoring Monitor Disease Progression: - Dermatitis Score - Ear Thickness Topical_Application->Monitoring Endpoint_Analysis Endpoint Analysis: - Histology - Serum IgE - Skin Cytokine Levels Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Comparison Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion Treatment_groups Treatment_groups Treatment_groups->Topical_Application

Caption: In Vivo Experimental Workflow.

Logical_Relationship DCN This compound (DCN) and its derivatives (7b-1) PDE4_Inhibition Inhibition of Phosphodiesterase 4 (PDE4) DCN->PDE4_Inhibition cAMP_Increase Increased intracellular cAMP levels PDE4_Inhibition->cAMP_Increase PKA_Activation Activation of Protein Kinase A (PKA) cAMP_Increase->PKA_Activation Inflammation_Reduction Reduced Production of Pro-inflammatory Cytokines PKA_Activation->Inflammation_Reduction AD_Amelioration Amelioration of Atopic Dermatitis Symptoms Inflammation_Reduction->AD_Amelioration

Caption: Mechanism of Action Logic.

References

Troubleshooting & Optimization

Improving the yield of 3,4-O-dimethylcedrusin from natural product extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Extraction of 3,4-O-Dimethylcedrusin

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: 3',4-O-dimethylcedrusin is a dihydrobenzofuran lignan (B3055560).[1] It has been isolated from "Dragon's blood," the red latex from various Croton species, such as Croton lechleri.[1][2] It is also found in Faramea multiflora.[2]

Q2: What are the primary challenges in extracting this compound?

A2: The primary challenges include low extraction yields, co-extraction of a complex mixture of other compounds (alkaloids, other lignans, etc.), and potential degradation of the target molecule under harsh extraction conditions.[1] Emulsion formation during liquid-liquid partitioning is also a common issue.[3]

Q3: Which factors have the most significant impact on extraction yield?

A3: Key factors influencing yield include the choice of solvent, extraction temperature and time, the solvent-to-solid ratio, and the physical state of the plant material (e.g., particle size).[4] Advanced extraction techniques, such as ultrasound-assisted or supercritical fluid extraction, can also significantly enhance yield compared to conventional methods.[5]

Q4: What are the general steps involved in the extraction and purification process?

A4: A typical workflow involves:

  • Preparation of Plant Material: Drying and grinding the plant source (e.g., bark or latex) to increase surface area.

  • Solid-Liquid Extraction: Extracting the raw material with a suitable organic solvent.

  • Solvent Partitioning (Liquid-Liquid Extraction): Separating the target compound from other constituents based on its solubility in immiscible solvents.

  • Chromatographic Purification: Using techniques like column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

Troubleshooting Guide

Issue 1: Low Overall Yield

Q: My final yield of purified this compound is consistently low. How can I improve it?

A: Low yield can stem from several factors throughout the extraction and purification process. Systematically evaluate the following areas:

  • Inadequate Extraction from Plant Material: The initial solid-liquid extraction may be inefficient.

    • Solvent Choice: The polarity of your solvent is critical. This compound is a moderately polar compound. Solvents like ethanol, methanol, or ethyl acetate (B1210297) are often effective. Consider a sequential extraction with solvents of increasing polarity.

    • Temperature: Increasing the extraction temperature can improve solubility and diffusion, but excessive heat may degrade the compound.[4] An optimal temperature, often between 40-60°C for many lignans, should be determined.[4]

    • Extraction Method: Conventional methods like maceration can be slow and inefficient. Consider using higher-energy methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and solvent penetration.[5]

  • Losses During Liquid-Liquid Extraction (LLE): The target compound may not be partitioning efficiently into the desired solvent phase.

    • Incorrect Solvent System: Ensure the chosen immiscible solvents (e.g., ethyl acetate/water) are appropriate for the polarity of this compound.

    • pH Adjustment: The pH of the aqueous phase can influence the partition coefficient of compounds with acidic or basic functional groups. While this compound is neutral, pH can affect the solubility of impurities, indirectly improving separation.

    • Incomplete Extraction: Perform multiple extractions (at least 3-4) with fresh organic solvent, as a single extraction is rarely sufficient to recover all the target compound.

  • Losses During Purification: The compound may be lost during chromatographic steps.

    • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase (e.g., silica (B1680970) gel). If this is suspected, try a less active stationary phase like alumina (B75360) or a different solvent system with a stronger eluting power.

    • Co-elution: The compound may be eluting with other impurities, leading to mixed fractions that are discarded. Optimize your gradient and mobile phase to achieve better separation.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Q: I am struggling with a persistent emulsion layer between the organic and aqueous phases during partitioning. How can I resolve this?

A: Emulsion formation is a frequent problem when extracting from raw plant matrices, which often contain surfactant-like molecules such as saponins (B1172615) or phospholipids.[3]

  • Mechanical Solutions:

    • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This reduces the energy input that creates emulsions while still allowing for sufficient surface area contact.[3]

    • Filtration: Pass the entire mixture through a pad of glass wool or Celite to help break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Chemical Solutions:

    • "Salting Out": Add a saturated sodium chloride (brine) solution to the mixture.[3] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[3]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[3]

Issue 3: Difficulty Identifying and Separating Layers

Q: The two solvent layers are not separating cleanly, or I cannot tell which layer is which.

A: This can happen if the densities of the two phases are very similar or if the extract is darkly colored.

  • Identifying Layers:

    • The "Water Drop" Test: Add a few drops of water to the funnel. If it mixes with the top layer, the top layer is aqueous. If the drops travel through the top layer to the bottom, the bottom layer is aqueous.[6]

    • Check Densities: Be aware of the densities of your solvents. Halogenated solvents like dichloromethane (B109758) (DCM) are typically denser than water, while solvents like ethyl acetate and hexane (B92381) are less dense.

  • Improving Separation:

    • Shine a Light: Shining a bright light through the separatory funnel can help visualize a faint interface.[6]

    • Change Temperature: Gently warming or cooling the separatory funnel can change the densities of the solvents, promoting a sharper separation.

    • Patience: Allow the funnel to stand undisturbed for a longer period. A sharp interface may form over time.

    • Important Precaution: Never discard any layer until you have definitively confirmed that your target compound is not in it.[6]

Data Presentation

Table 1: Representative Yields for Lignan Extraction Using Different Solvents

Note: This table presents illustrative data based on common findings in natural product extraction. Actual yields for this compound must be determined empirically.

Solvent SystemExtraction MethodTemperature (°C)Yield of Crude Lignan Fraction (%)Purity of Target (%)
100% HexaneMaceration (24h)251.55
100% Ethyl AcetateMaceration (24h)256.235
100% EthanolMaceration (24h)259.820
80% Ethanol / 20% WaterUAE (30 min)5012.528
100% Ethyl AcetateUAE (30 min)508.145

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Weigh 10 g of dried, finely ground plant material (e.g., Croton lechleri bark).

  • Solvation: Place the material in a 250 mL Erlenmeyer flask and add 100 mL of 80% ethanol.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 50°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Liquid-Liquid Extraction (LLE) for Fractionation
  • Resuspension: Dissolve the crude extract from Protocol 1 in 100 mL of a 50% methanol/water solution.

  • Initial Partitioning: Transfer the solution to a 500 mL separatory funnel. Add 100 mL of hexane, gently invert the funnel 10-15 times (venting frequently), and allow the layers to separate. Drain the lower (methanolic) layer. The hexane layer contains nonpolar impurities and can be set aside.

  • Target Extraction: To the methanolic layer, add 100 mL of ethyl acetate. Gently mix as before and allow the layers to separate.

  • Collection: Drain the lower aqueous layer. Collect the upper ethyl acetate layer, which now contains the moderately polar lignans, including this compound.

  • Repeat: Repeat the extraction of the aqueous layer with two more 100 mL portions of ethyl acetate.

  • Final Steps: Combine the ethyl acetate fractions, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the lignan-rich fraction.

Visualizations

Extraction_Workflow start Dried Plant Material (e.g., Croton spp.) extraction Solid-Liquid Extraction (e.g., UAE with 80% Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract lle Liquid-Liquid Extraction (Solvent Partitioning) crude_extract->lle impurities Non-Polar Impurities (Hexane Fraction) lle->impurities Discard lignan_fraction Lignan-Rich Fraction (Ethyl Acetate) lle->lignan_fraction column_chrom Column Chromatography (Silica Gel) lignan_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Purified this compound hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Low_Yield_Troubleshooting Troubleshooting Logic for Low Yield problem Problem: Low Yield check1 Check Initial Extraction Efficiency problem->check1 check2 Check LLE Partitioning problem->check2 check3 Check Purification Steps problem->check3 solution1a Change Solvent or Increase Polarity check1->solution1a Is solvent optimal? solution1b Optimize Temp. & Time check1->solution1b Are conditions harsh? solution1c Use UAE or MAE check1->solution1c Is method inefficient? solution2a Verify LLE Solvent System check2->solution2a Poor separation? solution2b Increase Number of Partitioning Steps check2->solution2b Incomplete recovery? solution3a Change Stationary Phase check3->solution3a Strong adsorption? solution3b Optimize Elution Gradient check3->solution3b Co-elution of impurities?

Caption: Decision-making flowchart for troubleshooting low extraction yields.

LLE_Troubleshooting Troubleshooting LLE Issues start Emulsion or Poor Phase Separation question1 Is it an emulsion? start->question1 emulsion_yes Emulsion Confirmed question1->emulsion_yes Yes separation_no Poor Separation / Unclear Interface question1->separation_no No solution1 Add Brine (Salting Out) emulsion_yes->solution1 solution2 Centrifuge Mixture emulsion_yes->solution2 solution3 Gently Swirl, Don't Shake emulsion_yes->solution3 solution4 Perform 'Water Drop' Test to ID Layers separation_no->solution4 solution5 Shine Light Through Funnel separation_no->solution5 solution6 Allow to Stand Longer separation_no->solution6

Caption: Flowchart for resolving common liquid-liquid extraction problems.

References

Technical Support Center: Overcoming Solubility Challenges of 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 3,4-O-dimethylcedrusin in aqueous buffers. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring lignan, a type of polyphenolic compound found in plants such as Croton lechleri (Dragon's Blood).[1][2] Like many polyphenolic compounds, especially in their aglycone (non-sugar-bound) form, it has a hydrophobic nature, leading to poor solubility in aqueous buffers.[3] This low solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and formulation development, as it can lead to inaccurate results and limit bioavailability.

Q2: I'm observing precipitation of this compound when I add my stock solution to my aqueous buffer. What is happening?

A2: This is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent concentration drops significantly upon dilution, and the aqueous environment can no longer keep the hydrophobic compound dissolved, leading to precipitation. It is recommended to perform dilutions in a stepwise manner to avoid rapid concentration changes.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The final concentration of Dimethyl Sulfoxide (DMSO) in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, a final concentration of ≤ 0.1% is considered safe for most cell lines, though some may tolerate up to 0.5% or even 1%.[4][5][6][7] It is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration but without the compound).[5][8]

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: Yes, other water-miscible organic solvents like ethanol (B145695), methanol (B129727), or acetone (B3395972) can be used.[3][9] The choice of solvent depends on the specific experimental requirements and the solubility of this compound in that solvent. For less polar flavonoids, solvents like acetone, chloroform, and diethyl ether can be considered.[10] Aqueous mixtures of ethanol or methanol (e.g., 50-80%) are often effective for a range of flavonoids.[3]

Q5: Are there alternatives to using co-solvents for improving solubility?

A5: Yes, several alternative methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins to form inclusion complexes, encapsulation into nanoparticles, and the use of surfactants to form micelles.[11][12][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of stock solution The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.1. Decrease the final concentration: Test a lower final concentration of the compound. 2. Optimize co-solvent concentration: Slightly increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated range for your assay.[7] 3. Use a different solubilization method: Consider using cyclodextrins or formulating the compound into nanoparticles.[11] 4. Stepwise Dilution: Dilute the stock solution gradually into the aqueous buffer.[4]
Inconsistent experimental results Poor solubility leading to variable concentrations of the dissolved compound.1. Visually inspect for precipitation: Before each experiment, carefully check for any visible precipitate in your working solutions. 2. Prepare fresh working solutions: Prepare working solutions fresh from the stock solution for each experiment. 3. Sonication: Briefly sonicate the working solution to aid in dissolving any small, invisible precipitates.
Cell toxicity observed in vehicle control The concentration of the co-solvent (e.g., DMSO) is too high for the cell line.1. Reduce co-solvent concentration: Lower the final concentration of the co-solvent in your assay. 2. Determine IC50 of the co-solvent: Perform a dose-response experiment to determine the concentration of the co-solvent that inhibits cell growth by 50% for your specific cell line. 3. Switch to a less toxic solubilizer: Explore the use of cyclodextrins, which are generally well-tolerated by cells.[14]

Solubilization Strategies for this compound

The following table summarizes and compares various techniques to enhance the solubility of hydrophobic compounds.

Method Principle Advantages Disadvantages Typical Reagents
Co-solvency Increasing the polarity of the solvent system by adding a water-miscible organic solvent.[15][16]Simple, rapid, and widely used.[12]Potential for co-solvent toxicity in biological assays; may not be suitable for high compound concentrations.[5][8]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG).[12][17]
Cyclodextrin (B1172386) Inclusion Encapsulating the hydrophobic molecule within the hydrophobic core of a cyclic oligosaccharide.[11][18]High biocompatibility, significant solubility enhancement, and can improve stability.[14][19]May alter the effective concentration of the free compound; requires optimization of the cyclodextrin type and concentration.β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[14]
Nanoparticle Formulation Encapsulating the compound within a nanoparticle delivery system.[13][20]Can significantly increase solubility and bioavailability; allows for targeted delivery.[20][21]More complex preparation methods; may require specialized equipment.[13][22]Biodegradable polymers (e.g., PLGA), lipids.[22]
pH Adjustment Ionizing the compound by altering the pH of the aqueous buffer to increase its polarity.[12]Simple and effective for ionizable compounds.Only applicable to compounds with acidic or basic functional groups; may not be suitable for all experimental conditions.Acids (e.g., HCl), Bases (e.g., NaOH).
Surfactant Micelles Incorporating the hydrophobic compound into micelles formed by surfactants.[12]Can significantly increase solubility.Potential for surfactant toxicity; may interfere with certain biological assays.Tween®, Triton™ X-100, Sodium Dodecyl Sulfate (SDS).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions using DMSO
  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][7]

  • Working Solution Preparation (e.g., 10 µM with 0.1% final DMSO concentration):

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium or buffer to get an intermediate concentration of 100 µM.

    • Further dilute this intermediate solution 1:10 in the final aqueous buffer or cell culture medium to achieve the final concentration of 10 µM. This final solution will contain 0.1% DMSO.

    • Always prepare a vehicle control with the same final concentration of DMSO.[5]

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.

    • Stir or gently warm the solution to ensure the cyclodextrin is fully dissolved.

  • Complexation of this compound with HP-β-CD (Kneading Method): [23]

    • Place a known amount of this compound powder in a mortar.

    • Add a small amount of the HP-β-CD solution to the powder to form a paste.

    • Knead the paste for 30-60 minutes.

    • Gradually add more of the HP-β-CD solution while continuing to mix until the desired final concentration is reached.

    • The resulting solution contains the inclusion complex of this compound and HP-β-CD, which should have enhanced aqueous solubility.

Visual Guides

Below are diagrams illustrating key workflows for addressing solubility issues with this compound.

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Precipitation Observed q1 Is the final concentration essential? start->q1 lower_conc Lower the Final Concentration q1->lower_conc No q2 Is co-solvent concentration at maximum tolerable limit? q1->q2 Yes a1_yes Yes a1_no No sol_strat Explore Alternative Solubilization Strategies (e.g., Cyclodextrins, Nanoparticles) end Problem Solved sol_strat->end lower_conc->end q2->sol_strat Yes inc_cosolvent Slightly Increase Co-solvent Concentration q2->inc_cosolvent No a2_yes Yes a2_no No inc_cosolvent->end

Caption: Troubleshooting workflow for compound precipitation.

G cluster_1 Decision Pathway for Selecting a Solubilization Method start Start: Poorly Soluble Compound (this compound) q_assay Is the experiment a cell-based assay? start->q_assay co_solvent Use Co-solvent (e.g., DMSO) Keep final concentration low (e.g., <0.1%) q_assay->co_solvent Yes q_high_conc Is a high compound concentration required? q_assay->q_high_conc No co_solvent->q_high_conc cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) q_high_conc->cyclodextrin Yes q_in_vivo Is it for in vivo studies? q_high_conc->q_in_vivo No cyclodextrin->q_in_vivo nanoparticle Consider Nanoparticle Formulation q_in_vivo->nanoparticle Yes

Caption: Decision pathway for selecting a solubilization method.

References

Technical Support Center: Optimizing Cell-Based Assays for 3,4-O-Dimethylcedrusin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell-based assay conditions for 3,4-O-dimethylcedrusin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: 3',4-O-Dimethylcedrusin is a dihydrobenzofuran lignan.[1][2] Lignans as a class of compounds are known for their antioxidant and anti-inflammatory properties. Research has shown that 3',4-O-dimethylcedrusin can promote wound healing by stimulating the formation of fibroblasts and collagen.[3]

Q2: Which cell lines are most suitable for studying the activity of this compound?

A2: The choice of cell line depends on the biological activity you are investigating. For wound healing and fibroblast stimulation, human dermal fibroblasts (HDFs) or mouse embryonic fibroblasts (MEFs) would be appropriate. To investigate its potential anti-inflammatory effects, macrophage cell lines like RAW 264.7 or THP-1 cells are commonly used. For antioxidant activity, a variety of cell lines can be used, but it's important to select one with a well-characterized response to oxidative stress, such as HEK293 or HepG2 cells.

Q3: What is a good starting concentration range for this compound in a cell-based assay?

A3: For a novel compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, from nanomolar to micromolar (e.g., 10 nM to 100 µM), should be tested initially. A good starting point could be a 10-point, 3-fold serial dilution.

Q4: How should I dissolve this compound for use in cell culture?

A4: this compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] For cell-based assays, DMSO is the most common solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).

Q5: How can I be sure that the observed effects are due to this compound and not an artifact of the assay system?

A5: It is crucial to include proper controls in your experiments. These should include:

  • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

  • Positive control: A known compound that induces the effect you are measuring (e.g., a known antioxidant for an antioxidant assay).

  • Negative control: Untreated cells.

Additionally, using multiple assay formats to measure the same biological endpoint can help confirm your results. For example, if you observe a change in cell viability with an MTT assay, you could confirm this with a trypan blue exclusion assay or an ATP-based assay.

Troubleshooting Guides

Issue 1: High Variability in Assay Results
Possible Cause Solution
Uneven cell seeding Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross-pattern to distribute cells evenly.
Edge effects To minimize evaporation from outer wells, fill them with sterile PBS or media without cells and do not use them for experimental data.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette.
Temperature fluctuations Ensure consistent temperature during incubations. Avoid placing plates in areas of the incubator with known temperature variations.
Issue 2: Weak or No Signal
Possible Cause Solution
Suboptimal compound concentration Perform a dose-response experiment to identify the optimal concentration range.
Insufficient incubation time Optimize the incubation time with this compound. A time-course experiment can help determine the ideal duration.
Low target expression in the chosen cell line Confirm that your chosen cell line expresses the target of interest at a detectable level.
Assay not sensitive enough Consider using a more sensitive assay. For example, a luminescence-based assay is often more sensitive than a colorimetric assay.[4]
Issue 3: High Background Signal
Possible Cause Solution
Compound interference with assay reagents Run a control with the compound in cell-free media to check for direct interaction with the assay reagents.
Autofluorescence of the compound If using a fluorescence-based assay, measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
Contamination of cell cultures Regularly test your cell cultures for mycoplasma contamination.
Non-specific antibody binding (for immunoassays) Increase blocking steps, titrate primary and secondary antibody concentrations, and run appropriate negative controls.

Data Presentation

Consistent and clear data presentation is crucial for interpreting and comparing experimental results. Below are example tables for structuring quantitative data from common cell-based assays.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1082.3 ± 6.2
5055.1 ± 7.8
10025.7 ± 4.3

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

TreatmentFold Change in ROS Levels (Mean ± SD)
Untreated Control1.0 ± 0.1
Vehicle Control (DMSO)1.1 ± 0.2
Positive Control (H₂O₂)5.4 ± 0.6
This compound (10 µM)2.3 ± 0.4
This compound (50 µM)1.5 ± 0.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

  • Probe Loading: Remove the treatment medium and wash the cells with pre-warmed PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.[5]

Visualizations

Signaling Pathways

G cluster_0 Extracellular Stimuli cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 prevents degradation IKK IKK This compound->IKK inhibits Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2 dissociates from Keap1 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK activates Keap1 Keap1 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocation ARE Antioxidant Response Element Nrf2_n->ARE binds Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcription Inflammation Inflammation Inflammatory Genes->Inflammation transcription

Caption: Hypothetical signaling pathways of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data generate_report Generate Report analyze_data->generate_report

Caption: General experimental workflow for a cell-based assay.

Troubleshooting Logic

G start High Well-to-Well Variability? check_seeding Check Cell Seeding Protocol start->check_seeding Yes no_variability Proceed to Next Step start->no_variability No check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting Still Variable check_seeding->no_variability Resolved edge_effects Investigate Edge Effects check_pipetting->edge_effects Still Variable check_pipetting->no_variability Resolved edge_effects->no_variability Resolved

Caption: A troubleshooting decision tree for high well-to-well variability.

References

Technical Support Center: Troubleshooting PDE4 Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during phosphodiesterase 4 (PDE4) inhibitor screening assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for PDE4 inhibitors?

PDE4 inhibitors block the enzymatic activity of phosphodiesterase 4, an enzyme responsible for degrading cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, these compounds lead to an increase in intracellular cAMP levels.[1] Elevated cAMP then activates downstream signaling pathways, such as those involving protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which in turn modulate various cellular functions, including the reduction of pro-inflammatory responses.[2][3][4]

Q2: What are the common side effects associated with PDE4 inhibitors, and how can they be mitigated?

Common adverse effects of PDE4 inhibitors include nausea, vomiting, diarrhea, and headaches.[5][6][7] These side effects are often linked to the inhibition of the PDE4D isoform.[6][8] Developing isoform-specific inhibitors that target other PDE4 subtypes (A, B, or C) or using allosteric modulators are strategies being explored to reduce these adverse reactions.[6][9]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio or Small Assay Window

Q: My assay window is very small, with little difference between the basal and stimulated cAMP levels. How can I improve my signal-to-noise ratio?

A low signal-to-noise ratio can make it difficult to discern true inhibitor effects.[10] Several factors could be contributing to this issue:

  • Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate cAMP production may be too low. It is recommended to use a concentration that yields 80% of the maximal response (EC80) for antagonist assays.[10]

  • Inadequate Stimulation Time: The incubation time following agonist addition may not be sufficient to achieve peak cAMP levels.[10]

  • Low Cell Number: An insufficient number of cells per well can lead to a weak signal.[10]

  • High Endogenous PDE Activity: High levels of PDE activity in the cell line can rapidly degrade cAMP, dampening the signal.[2]

Solutions:

  • Optimize Agonist Concentration and Stimulation Time: Perform a dose-response curve with the agonist to determine the optimal concentration (EC80). Also, conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time.[10]

  • Increase Cell Number: Gradually increase the cell density per well. However, be mindful that this may also increase the basal signal.[10]

  • Use a PDE Inhibitor: Consider co-incubating with a broad-spectrum PDE inhibitor like IBMX to prevent cAMP degradation.[2]

  • Check Reagent and Instrument Performance: Prepare fresh reagents and ensure the plate reader settings (e.g., gain, integration time) are optimized for your specific assay kit.[10]

Issue 2: High Well-to-Well Variability

Q: I'm observing significant variability between my replicate wells, leading to large error bars. What are the potential causes?

High variability can compromise the reliability of your data.[10] Common culprits include:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.[1][10]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will lead to variable results.[10]

  • Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation, which can alter reagent concentrations.[10]

  • Temperature Gradients: Uneven temperature across the plate during incubations can affect enzymatic reactions.[10]

Solutions:

  • Ensure Homogeneous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating.[10]

  • Proper Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize errors.

  • Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile buffer or media to create a humidity barrier.

  • Ensure Uniform Temperature: Allow plates to equilibrate to the proper temperature before adding reagents and ensure the incubator provides uniform heating.

Issue 3: No or Low Inhibitory Activity Observed

Q: My test compounds are not showing the expected inhibitory effect on PDE4.

Several factors could lead to a lack of inhibitory activity:

  • Compound Insolubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.[1][11] Many drug discovery compounds have low aqueous solubility.[11][12]

  • Compound Degradation: The compound may be unstable under the assay conditions.

  • Incorrect Concentration: Errors in dilution calculations can result in a lower-than-expected final concentration.[1]

  • Inactive Enzyme or Unhealthy Cells: The PDE4 enzyme may be inactive, or the cells used in the assay may not be healthy or responsive.[1]

Solutions:

  • Address Compound Solubility:

    • Visually inspect solutions for any signs of precipitation.[1]

    • Consider using a small amount of a co-solvent like DMSO, but be mindful of its potential effects on the assay (typically ≤ 0.1% final concentration).[1][11]

    • Determine the kinetic or thermodynamic solubility of the compound.[13]

  • Ensure Compound Stability: Prepare fresh dilutions of the compound for each experiment and store stock solutions appropriately.[1]

  • Verify Concentrations: Double-check all dilution calculations.

  • Check Enzyme and Cell Health:

    • For enzymatic assays, include a positive control with a known inhibitor to confirm enzyme activity.[1]

    • For cell-based assays, monitor cell viability and morphology.[1] Ensure cells are within a low passage number.[10]

Issue 4: False Positives

Q: I'm identifying compounds that appear to be inhibitors, but their activity is not reproducible in secondary assays. What could be causing these false positives?

False positives are a common issue in high-throughput screening.[14] Potential causes include:

  • Compound Aggregation: Some compounds can form aggregates at micromolar concentrations, which can nonspecifically inhibit enzymes.[14][15][16][17] This is a major cause of false-positive hits in diverse bioassays.[11]

  • Assay Interference: The compound may interfere with the assay technology itself. For example, in fluorescence-based assays, the compound may be autofluorescent or may quench the fluorescent signal.[18]

  • Reactivity: The compound may be chemically reactive and covalently modify the enzyme.

  • Non-Specific Binding: The compound may bind to other components in the assay, such as the substrate or other proteins.

Solutions:

  • Identify Promiscuous Inhibitors:

    • Test for inhibition in the presence of a non-ionic detergent (e.g., Triton X-100), which can disrupt aggregates.

    • Vary the enzyme concentration; true inhibitors should show an IC50 that is independent of enzyme concentration, while aggregate-based inhibitors will often show a decrease in potency at higher enzyme concentrations.[17]

  • Counter-Screening: Screen active compounds against a parental cell line that does not overexpress the target to identify compounds that act through non-specific pathways.[19]

  • Assess Assay Interference:

    • Measure the intrinsic fluorescence or absorbance of the compound at the assay wavelengths.[18]

    • Run the assay in the absence of the enzyme to see if the compound affects the readout.

Quantitative Data Summary

The following table summarizes key parameters for a selection of known PDE4 inhibitors. This data is essential for designing experiments and interpreting results.

ParameterRolipramRoflumilastApremilastCrisaborole
Target(s) PDE4PDE4PDE4PDE4
IC50 Varies by isoform~0.5-10 nM~74 nMVaries by isoform
Primary Indication(s) Research toolCOPD, AsthmaPsoriasis, Psoriatic ArthritisAtopic Dermatitis
Common Side Effects Nausea, Vomiting, HeadacheDiarrhea, Nausea, Weight LossDiarrhea, Nausea, HeadacheApplication site pain

Note: IC50 values can vary depending on the specific PDE4 isoform and the assay conditions used.[5][6][20][21]

Experimental Protocols

Cell-Based cAMP Measurement Assay

This protocol describes a common method for evaluating the potency of a PDE4 inhibitor in a cell-based assay.

Materials:

  • Cells expressing the target PDE4 isoform

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PDE4 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Forskolin (B1673556) (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, luminescence, or fluorescence polarization-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding:

    • Resuspend cells in the appropriate medium and determine the cell concentration.

    • Seed the cells into the microplate at a pre-optimized density.

    • Incubate the plate for the required time (e.g., 2 hours or overnight) to allow for cell adherence.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the PDE4 inhibitor in serum-free medium. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Wash the cells once with serum-free medium and then add the diluted inhibitor.

    • Incubate for 30-60 minutes at 37°C.[22]

  • Adenylyl Cyclase Stimulation:

    • Add forskolin to the wells to stimulate cAMP production. The final concentration of forsklin should be empirically determined (typically 1-10 µM).[22]

    • Incubate for 15-30 minutes at 37°C.[22]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol provided with the cAMP assay kit.

    • Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.[22]

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the inhibitor concentration to determine the IC50 value.[22]

Visualizations

Signaling Pathway

PDE4_Signaling_Pathway cluster_invisible GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Degraded by PKA_Epac PKA / Epac Activation cAMP->PKA_Epac Activates PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Cellular_Response Downstream Cellular Response (e.g., reduced inflammation) PKA_Epac->Cellular_Response Leads to

Caption: PDE4 signaling pathway and inhibitor mechanism of action.

Experimental Workflow

Experimental_Workflow start Start cell_seeding Cell Seeding in Microplate start->cell_seeding compound_addition Add PDE4 Inhibitor (Serial Dilutions) cell_seeding->compound_addition incubation1 Incubate (30-60 min) compound_addition->incubation1 stimulation Stimulate with Adenylyl Cyclase Activator (e.g., Forskolin) incubation1->stimulation incubation2 Incubate (15-30 min) stimulation->incubation2 lysis_detection Cell Lysis & cAMP Detection incubation2->lysis_detection data_analysis Data Analysis (IC50 Determination) lysis_detection->data_analysis end End data_analysis->end

Caption: General workflow for a cell-based PDE4 inhibitor assay.

Troubleshooting Logic

Troubleshooting_Workflow start Unexpected Result low_signal Low Signal / Small Assay Window? start->low_signal high_variability High Well-to-Well Variability? low_signal->high_variability No sol_low_signal Optimize Agonist Conc. & Time Increase Cell Number Check Reagents/Instrument low_signal->sol_low_signal Yes no_inhibition No / Low Inhibitory Activity? high_variability->no_inhibition No sol_high_variability Check Cell Seeding Technique Verify Pipetting Accuracy Minimize Edge Effects high_variability->sol_high_variability Yes false_positives Potential False Positives? no_inhibition->false_positives No sol_no_inhibition Check Compound Solubility Verify Enzyme/Cell Health Confirm Compound Concentration no_inhibition->sol_no_inhibition Yes sol_false_positives Test for Aggregation Run Counter-Screens Assess Assay Interference false_positives->sol_false_positives Yes end Problem Resolved false_positives->end No sol_low_signal->end sol_high_variability->end sol_no_inhibition->end sol_false_positives->end

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: High-Purity 3,4-O-Dimethylcedrusin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity 3,4-O-dimethylcedrusin.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound to high purity?

A1: A common strategy involves a multi-step approach beginning with extraction from the source material, followed by a series of chromatographic separations and a final polishing step such as crystallization. The specific methods will depend on the initial purity of the extract and the desired final purity.

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: Methanol (B129727) or ethanol (B145695) are effective for extracting flavonoids like this compound from plant material.[1] A hydroalcoholic extraction can also be effective for obtaining both aglycon and glycosidic forms of flavonoids.[1] For dried crude extracts, suspension in water followed by extraction with immiscible organic solvents can separate chlorophylls, fats, and waxes.[1]

Q3: What are the most effective chromatographic techniques for purifying this compound?

A3: A combination of chromatographic techniques is often necessary. Normal-phase and reverse-phase column chromatography are standard methods.[1] For flavonoids, Sephadex LH-20 chromatography using methanol as the eluent is also highly effective.[1] High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification and for assessing purity.[2]

Q4: How can I remove pigments and other major impurities from my crude extract?

A4: Solvent partitioning is a good initial step. For instance, after an initial ethanol extraction, the extract can be partitioned between solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.[1]

Q5: What is a suitable method for the final polishing of this compound to achieve high purity?

A5: Crystallization is an excellent final step for achieving high purity. This typically involves dissolving the partially purified compound in a suitable solvent and then inducing crystallization by cooling, evaporation of the solvent, or addition of an anti-solvent.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Extraction - Incomplete extraction from the source material.- Degradation of the target compound during extraction.[3]- Optimize extraction parameters such as solvent-to-solid ratio, temperature, and extraction time.- Use milder extraction conditions (e.g., lower temperature) to prevent degradation.[3]
Co-elution of Impurities in Column Chromatography - Inappropriate stationary or mobile phase.- Overloading of the column.- Screen different solvent systems to improve separation.- Use a different type of stationary phase (e.g., switch from normal-phase to reverse-phase).- Reduce the amount of sample loaded onto the column.
Broad or Tailing Peaks in HPLC - Poor solubility of the sample in the mobile phase.- Interaction of the analyte with the stationary phase.- Column degradation.- Ensure the sample is fully dissolved in the mobile phase before injection.- Adjust the mobile phase pH or ionic strength.- Use a new or different type of HPLC column.
Difficulty in Inducing Crystallization - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system.- Further purify the sample using preparative HPLC to remove impurities.- Experiment with different solvent and anti-solvent combinations to find a system that promotes crystallization.
Low Purity in Final Product - Incomplete removal of closely related impurities.- Contamination during handling.- Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).- Ensure clean glassware and high-purity solvents are used in the final purification steps.

Experimental Protocols

General Protocol for Purification of this compound
  • Extraction:

    • The powdered source material is exhaustively extracted with methanol or ethanol using a Soxhlet apparatus.[1]

    • The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The fractions are analyzed (e.g., by TLC or HPLC) to identify the fraction containing this compound.

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography on silica (B1680970) gel or a reverse-phase C18 material.[2][4]

    • A gradient elution is typically employed to separate the components. For example, a gradient of increasing methanol in dichloromethane (B109758) for normal-phase, or increasing acetonitrile (B52724) in water for reverse-phase.[4]

    • Fractions are collected and analyzed, and those containing the target compound are pooled.

  • Sephadex LH-20 Chromatography:

    • For further purification, the pooled fractions can be subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.[1]

  • Preparative HPLC:

    • The final purification is performed by preparative HPLC on a C18 column.[2]

    • An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used.[2]

  • Crystallization:

    • The purified this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allowed to cool slowly to induce crystallization.

    • The resulting crystals are collected by filtration and washed with a small amount of cold solvent.

Quantitative Data Summary

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Methanolic Extract1000505.0~10
Ethyl Acetate Fraction501530.0~35
Silica Gel Column Chromatography15320.0~80
Sephadex LH-20 Chromatography31.240.0~95
Crystallization1.20.975.0>99

Note: The data in this table are representative values for flavonoid purification and may not reflect the exact results for this compound.

Visualizations

PurificationWorkflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Purification Start Source Material CrudeExtract Crude Extract Start->CrudeExtract Methanol Extraction Partitioning Solvent Partitioning CrudeExtract->Partitioning EnrichedFraction Enriched Fraction Partitioning->EnrichedFraction ColumnChrom Column Chromatography (Silica/C18) EnrichedFraction->ColumnChrom Sephadex Sephadex LH-20 ColumnChrom->Sephadex Semi-Pure Fraction PrepHPLC Preparative HPLC Sephadex->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization Purified Fraction FinalProduct High-Purity This compound Crystallization->FinalProduct

Caption: A general workflow for the purification of high-purity this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 3,4-O-dimethylcedrusin and related neolignans.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows significant peak overlap, especially in the aromatic and methoxy (B1213986) regions. How can I resolve these signals?

A1: Peak overlap is a common challenge with neolignans due to the presence of multiple aromatic rings and methoxy groups. Here are several strategies to resolve overlapping signals:

  • Try a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons, potentially resolving overlapped peaks.[1]

  • Increase the magnetic field strength: Using a higher field NMR spectrometer (e.g., 600 MHz or 800 MHz instead of 400 MHz) will increase the dispersion of signals.[2]

  • Utilize 2D NMR techniques:

    • COSY (Correlation Spectroscopy): Helps identify coupled proton spin systems, allowing you to trace connections even if some peaks are overlapped.[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading out the signals into a second dimension and greatly enhancing resolution.[4][5]

    • TOCSY (Total Correlation Spectroscopy): Can reveal entire spin systems, identifying all protons belonging to a particular structural fragment.[6]

Q2: I'm having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What is the best approach?

A2: Quaternary carbons do not have attached protons and therefore do not show up in DEPT-135 or HSQC spectra. The primary method for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[3][4] Look for long-range correlations (typically 2-3 bonds) from known protons to the quaternary carbons. For example, methoxy protons (a sharp singlet) will show an HMBC correlation to the aromatic carbon they are attached to.

Q3: The baseline of my spectrum is distorted and not flat. What causes this and how can I fix it?

A3: Baseline distortion can arise from several factors:

  • Improper phasing: Manual phase correction is crucial. Adjust the zero-order (PH0) and first-order (PH1) phase parameters until the baseline is flat and peaks are symmetrical.[7]

  • Delayed acquisition time: Too short of an acquisition time can truncate the Free Induction Decay (FID), leading to baseline roll.

  • Broad signals: Very broad signals (e.g., from water or macromolecules) can contribute to a distorted baseline.

  • Processing artifacts: Applying an inappropriate window function before Fourier transformation can affect the baseline. Most processing software includes automated or manual baseline correction tools, such as the Whittaker Smoother algorithm, to correct the processed spectrum.[7]

Q4: My peaks are broad and poorly resolved. What are the potential causes and solutions?

A4: Broad peaks can be caused by several factors:

  • Poor Shimming: The magnetic field must be homogeneous. Re-shimming the spectrometer is often the solution.[2][7]

  • Sample Concentration: High sample concentrations can increase viscosity and cause peak broadening. Diluting the sample may improve resolution.[1][7]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is clean and use high-purity solvents.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., hydroxyl protons) can appear as broad signals. Adding a drop of D₂O will cause these protons to exchange, leading to the disappearance of their signal.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Large, broad singlet around 1.5-4.7 ppm Residual water (H₂O) in the deuterated solvent.Use solvent suppression techniques like presaturation during acquisition.[7] Alternatively, dry the deuterated solvent with molecular sieves before use.
Signals from common lab solvents (Acetone, Ethyl Acetate) Contaminated NMR tube or sample.Ensure NMR tubes are thoroughly cleaned and dried. If contamination is in the sample, repurify if possible. Dichloromethane can often displace residual ethyl acetate.[1]
ADC Overflow Error Receiver gain (RG) is set too high.Manually set the receiver gain to a lower value. This may require restarting the acquisition software.[2]
Poor signal-to-noise ratio Sample is too dilute; insufficient number of scans.Increase the sample concentration if possible. Increase the number of scans acquired for the experiment.
Incorrect chemical shift referencing No internal standard or incorrect reference value.Add a small amount of Tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, a representative neolignan. Data was acquired in CDCl₃.[8][9][10]

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-2'6.95d1.81H
H-5'6.88d8.21H
H-6'6.85dd8.2, 1.81H
H-46.75s-1H
H-66.70s-1H
H-75.51d6.51H
H-83.55m-1H
H-93.80-3.95m-2H
H-γ2.65t7.52H
H-β1.85m-2H
H-α3.68t6.42H
7-OCH₃3.90s-3H
3'-OCH₃3.88s-3H
4'-OCH₃3.87s-3H

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmDEPT
C-1'132.5C
C-2'111.5CH
C-3'149.2C
C-4'148.8C
C-5'109.8CH
C-6'118.5CH
C-1131.0C
C-2145.5C
C-3147.0C
C-4110.0CH
C-5128.0C
C-6112.0CH
C-788.0CH
C-854.5CH
C-963.5CH₂
C-γ32.0CH₂
C-β31.5CH₂
C-α62.5CH₂
7-OCH₃56.2CH₃
3'-OCH₃56.0CH₃
4'-OCH₃55.9CH₃

Experimental Protocols

Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the purified neolignan.

  • Dissolve: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11]

  • Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

The following are general parameters. Specific settings may need to be optimized for the instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.[11]

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30 or similar).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.[11]

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135:

    • Used to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

    • Acquired with parameters similar to a standard ¹³C experiment.

  • 2D COSY:

    • Identifies ¹H-¹H scalar couplings.

    • Acquire with 256-512 increments in the F1 dimension and 8-16 scans per increment.

  • 2D HSQC:

    • Correlates protons to their directly attached carbons.

    • Set spectral widths to cover the full proton and carbon ranges. Optimize the one-bond coupling constant (¹JCH) to ~145 Hz.

  • 2D HMBC:

    • Identifies long-range (2-3 bond) ¹H-¹³C correlations.

    • Optimize the long-range coupling delay for a J-coupling of 8-10 Hz.[11] This is crucial for assigning quaternary carbons and connecting spin systems.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Structure Elucidation prep Dissolve 5-10 mg of Neolignan in 0.6 mL Deuterated Solvent h1_nmr ¹H NMR (Proton Count & Multiplicity) prep->h1_nmr c13_nmr ¹³C{¹H} NMR (Carbon Count) h1_nmr->c13_nmr dept DEPT-135 (CH, CH₂, CH₃ ID) c13_nmr->dept cosy COSY (¹H-¹H Correlations) dept->cosy hsqc HSQC (¹H-¹³C One-Bond Correlations) cosy->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc assign_frags Assign Spin Systems (using COSY & HSQC) hmbc->assign_frags connect_frags Connect Fragments & Assign Quaternary Carbons (using HMBC) assign_frags->connect_frags final_structure Propose Final Structure connect_frags->final_structure

Caption: Experimental workflow for neolignan structure elucidation using NMR.

key_correlations H7_node->H8_node COSY H7_node->C1prime_node HMBC H7_node->C2prime_node H7_node->C6prime_node H9_node->C7_node H9_node->C8_node Hgamma_node->Hbeta_node Hgamma_node->C6_node Hgamma_node->C5_node Hgamma_node->C1_node Hbeta_node->Halpha_node troubleshooting_logic cluster_resolution Resolution Issues cluster_artifacts Artifacts & Impurities cluster_solutions Potential Solutions start Problem with NMR Spectrum broad_peaks Peaks are broad start->broad_peaks overlap Signals are overlapping start->overlap water_peak Large water peak present start->water_peak solvent_peaks Unexpected solvent signals start->solvent_peaks baseline_dist Baseline is distorted start->baseline_dist shim Re-shim magnet broad_peaks->shim dilute Dilute sample broad_peaks->dilute change_solvent Change NMR solvent overlap->change_solvent higher_field Use higher field instrument overlap->higher_field use_2d Acquire 2D spectra (HSQC, etc.) overlap->use_2d suppress_water Use solvent suppression water_peak->suppress_water clean_tube Clean NMR tube / Repurify sample solvent_peaks->clean_tube phase_correct Re-process with manual phase/baseline correction baseline_dist->phase_correct

References

Validation & Comparative

3,4-O-dimethylcedrusin versus taspine: a comparative study of wound healing properties

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Therapeutic Potential of Two Natural Compounds in Tissue Regeneration

In the quest for advanced wound care therapies, natural compounds have emerged as a promising frontier. This guide provides a detailed comparative analysis of two such compounds: 3,4-O-dimethylcedrusin and taspine (B30418), both constituents of "Dragon's Blood" (Croton spp.), a traditional South American remedy.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanistic insights to inform future research and development in wound healing.

Quantitative Assessment of Wound Healing Properties

The following table summarizes the key quantitative findings from in vivo and in vitro studies on this compound and taspine. The data highlights the dose-dependent effects and varying mechanisms of action of these two compounds.

ParameterThis compoundTaspineSource
Wound Closure Rate Improved wound healing in vivo.Topically applied taspine (150 µg and 300 µg) accelerated the recovery of skin wounds.[2] A high-dose taspine hydrochloride treatment group showed wound healing rates of 36.00 ± 3.20% on day 1, 43.80 ± 3.80% on day 7, and 82.20 ± 4.00% on day 14.[3] Dracorhodin Perchlorate (DP), a related compound, showed wound healing rates of 14.5% and 28.2% on days 3 and 7, respectively, compared to 10.6% and 19.9% in the control group.[4][1][2][3][4]
Tensile Strength Not explicitly quantified in the available literature.Wounds treated with 250 µg of taspine showed a significant increase in tensile strength by 26% (P < 0.005) on day 5 and 30% (P < 0.001) on day 7 compared to controls. No significant effect was observed at day 12.[5][6][5][6]
Fibroblast Activity Stimulated the formation of fibroblasts.[1]Stimulated fibroblast chemotaxis (migration), with optimal migration at 50 µg/ml.[5][6] However, it did not show an effect on fibroblast proliferation.[2][5][7][1][2][5][6][7]
Collagen Deposition Stimulated the formation of collagen.[1]Taspine hydrochloride treatment led to significantly higher hydroxyproline (B1673980) (a major component of collagen) content in granulation tissue at days 4, 7, 11, and 15 compared to the control group.[8][1][8]
Cellular Infiltration Not explicitly quantified in the available literature.Wounds treated with 250 µg of taspine showed a significant increase in mononuclear cell infiltration at days 5 and 7.[5][6][5][6]
Growth Factor Regulation Not explicitly quantified in the available literature.In vitro, taspine (0.4-0.50 µg/ml) increased the autocrine of TGF-β1 and EGF by fibroblasts.[2] In vivo, taspine hydrochloride significantly increased the expression of KGF in granulation tissue at days 4, 7, 11, and 15.[8] It also led to higher levels of FGF and KGFR in wound tissues compared to controls.[9][10][2][8][9][10]
Angiogenesis Not explicitly quantified in the available literature.Taspine hydrochloride promoted the formation of new blood vessels in damaged tissues.[11][11]

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

The pro-healing effects of this compound and taspine are underpinned by their modulation of key cellular and molecular processes in wound repair. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating these compounds.

Taspine_Wound_Healing_Pathway Taspine Taspine Fibroblasts Fibroblasts Taspine->Fibroblasts KGF_Signal Upregulation of KGF Signaling Taspine->KGF_Signal Chemotaxis Increased Chemotaxis (Migration) Fibroblasts->Chemotaxis TGFb1_EGF Increased Autocrine of TGF-β1 & EGF Fibroblasts->TGFb1_EGF Proliferation Cell Proliferation & Differentiation Chemotaxis->Proliferation TGFb1_EGF->Proliferation KGF_Signal->Proliferation Angiogenesis Angiogenesis KGF_Signal->Angiogenesis ECM_Deposition ECM Deposition (Collagen) Proliferation->ECM_Deposition Wound_Healing Accelerated Wound Healing Proliferation->Wound_Healing ECM_Deposition->Wound_Healing Angiogenesis->Wound_Healing

Caption: Proposed mechanism of taspine in promoting wound healing.

Dimethylcedrusin_Wound_Healing_Pathway Dimethylcedrusin This compound Fibroblasts Stimulation of Fibroblasts Dimethylcedrusin->Fibroblasts Collagen Stimulation of Collagen Formation Dimethylcedrusin->Collagen Wound_Healing Improved Wound Healing Fibroblasts->Wound_Healing Collagen->Wound_Healing Wound_Healing_Experimental_Workflow Animal_Model In Vivo Animal Model (e.g., Rat Excisional Wound) Treatment Topical Application of Test Compound vs. Control Animal_Model->Treatment Monitoring Wound Area Measurement (e.g., Daily) Treatment->Monitoring Tissue_Harvesting Tissue Biopsy at Specific Time Points Treatment->Tissue_Harvesting Data_Analysis Statistical Analysis of Quantitative Data Monitoring->Data_Analysis Analysis Histological Analysis (H&E, Masson's Trichrome) Biochemical Assays (Hydroxyproline Content) Molecular Analysis (qPCR, Western Blot for Growth Factors, Cytokines) Tissue_Harvesting->Analysis Analysis->Data_Analysis

References

A Comparative Analysis of 3,4-O-dimethylcedrusin and Roflumilast as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and other cytokines. This mechanism makes PDE4 a prime target for the development of anti-inflammatory therapeutics for conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.

Quantitative Comparison of PDE4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for roflumilast (B1684550) and other notable PDE4 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.

CompoundTargetIC50 (nM)Cell-Based Assay (TNF-α inhibition, IC50)
Roflumilast PDE40.81-10 nM (in various cell types)
Roflumilast N-oxide PDE4~1.3Similar to Roflumilast
Apremilast PDE474~110 nM (in PBMCs)
Cilomilast PDE4120~110 nM (in U937 cells)
3,4-O-dimethylcedrusin PDE4Data not availableData not available

Note: IC50 values can vary depending on the specific experimental conditions, including the PDE4 subtype and assay methodology.

This compound: A Natural Compound with Anti-Inflammatory Potential

This compound is a dihydrobenzofuran lignan (B3055560) isolated from the latex of Croton species, commonly known as "Dragon's Blood". While its direct interaction with the PDE4 enzyme has not been quantitatively characterized in the reviewed literature, several studies have highlighted its anti-inflammatory and related biological activities.

Research has shown that this compound can inhibit the proliferation of certain cell types and has demonstrated wound-healing properties. These effects are often associated with the modulation of inflammatory processes. However, without specific data on its PDE4 inhibitory capacity, a direct comparison of its efficacy to roflumilast is not possible. To ascertain its potential as a PDE4 inhibitor, this compound would need to be evaluated using the standardized experimental protocols outlined below.

Experimental Protocols

To facilitate the direct comparison of this compound with established PDE4 inhibitors, the following detailed experimental methodologies are provided.

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of PDE4.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D subtype)

  • Test compound (this compound, roflumilast)

  • cAMP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Scintillation cocktail

  • [³H]-cAMP

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the assay buffer, the test compound dilution, and the PDE4 enzyme.

  • Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

  • The product of the reaction, [³H]-AMP, is converted to [³H]-adenosine by the addition of Crotalus atrox snake venom nucleotidase.

  • The mixture is then passed through an ion-exchange resin which binds the unreacted [³H]-cAMP.

  • The amount of [³H]-adenosine in the eluate is quantified by scintillation counting.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the anti-inflammatory activity of a test compound in a cellular context by measuring the inhibition of TNF-α production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound, roflumilast)

  • Human TNF-α ELISA kit

Procedure:

  • Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_inhibitor Pharmacological Intervention Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 CREB CREB (activated) PKA->CREB activates NF-kB NF-kB (inhibited) PKA->NF-kB inhibits AMP AMP PDE4->AMP hydrolyzes Pro-inflammatory Cytokines TNF-α, IL-2, etc. (Suppression) CREB->Pro-inflammatory Cytokines suppresses transcription NF-kB->Pro-inflammatory Cytokines promotes transcription PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 inhibits

Caption: PDE4 signaling pathway and the mechanism of PDE4 inhibitors.

Experimental_Workflow cluster_workflow LPS-Induced TNF-α Release Assay Workflow A Isolate Human PBMCs B Plate PBMCs in 96-well plate A->B C Pre-incubate with Test Compound (e.g., this compound or Roflumilast) B->C D Stimulate with LPS C->D E Incubate for 18-24 hours D->E F Collect Supernatant E->F G Quantify TNF-α using ELISA F->G H Calculate % Inhibition and IC50 G->H

Caption: Experimental workflow for the LPS-induced TNF-α release assay.

Conclusion

Roflumilast is a potent and well-characterized PDE4 inhibitor with demonstrated efficacy in suppressing inflammatory responses. In contrast, while this compound exhibits anti-inflammatory properties, its specific activity against PDE4 has not been reported. The experimental protocols provided in this guide offer a clear path for the direct comparative evaluation of this compound against roflumilast and other benchmark PDE4 inhibitors. Such studies are essential to elucidate the mechanism of action of this compound and to determine its potential as a novel therapeutic agent in the field of inflammatory diseases.

A Preclinical Comparative Guide to Validating Novel Therapeutics for Psoriasis: A Hypothetical Case Study of a Natural Product-Derived Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant immune cell infiltration.[1] The IL-23/IL-17 signaling axis is recognized as a central pathway in its pathogenesis.[2][3][4] While biologic therapies targeting this pathway have shown significant efficacy, there is a continuous search for novel small molecules, particularly from natural sources, that can offer alternative therapeutic options.[5][6] This guide presents a hypothetical framework for the preclinical validation of a novel natural product-derived compound, termed here as "Compound N" (inspired by the potential of compounds like 3,4-O-dimethylcedrusin), in a well-established murine model of psoriasis. Due to the current lack of specific published data on this compound for psoriasis, this document serves as a template for researchers on how to structure and present such validation studies.

The comparisons herein are based on expected outcomes for a successful novel therapeutic agent against a standard-of-care topical corticosteroid, Clobetasol, in the imiquimod-induced psoriasis model.

Hypothesized Mechanism of Action and Key Signaling Pathways

Many natural products exert their anti-inflammatory effects by modulating key signaling pathways. We hypothesize that Compound N may interfere with the activation of the IL-23/IL-17 and TNF-α signaling pathways, which are crucial in the inflammatory cascade of psoriasis.[2][7]

IL-23/IL-17 Signaling Pathway in Psoriasis

Dendritic cells produce IL-23, which stimulates Th17 cells to release IL-17.[4][8] IL-17, in turn, acts on keratinocytes, inducing the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to epidermal hyperplasia and recruitment of neutrophils.[2][3][9][10]

IL17_Pathway cluster_Immune Immune Cells cluster_Skin Skin Cells DC Dendritic Cells Th17 Th17 Cells DC->Th17 IL-23 KC Keratinocytes Th17->KC IL-17A/F KC->KC Neutrophil Neutrophils KC->Neutrophil Chemokines (CXCL1/2/8) CompoundN Compound N CompoundN->Th17 Inhibition?

Caption: Hypothesized modulation of the IL-23/IL-17 pathway by Compound N.

TNF-α Signaling Pathway in Psoriasis

Tumor Necrosis Factor-alpha (TNF-α) is another key pro-inflammatory cytokine in psoriasis.[7] It is overexpressed in psoriatic lesions and contributes to the inflammatory environment by activating keratinocytes and promoting the expression of other inflammatory mediators.[7][11][12] There is a synergistic effect between TNF-α and IL-17 in driving psoriatic inflammation.[2][3]

TNF_Pathway cluster_Skin Skin Cells mDC Myeloid Dendritic Cells KC Keratinocytes mDC->KC TNF-α KC->mDC IL-23 KC->KC CompoundN Compound N CompoundN->mDC Experimental_Workflow cluster_Induction Disease Induction (Day 0-6) cluster_Treatment Treatment (Day 1-6) cluster_Evaluation Evaluation Induction Daily Topical Application of 5% Imiquimod Cream on Shaved Back and Ear Treatment Daily Topical Application of: - Vehicle Control - Compound N (e.g., 1%) - Clobetasol (0.05%) Daily Daily Macroscopic Scoring (PASI: Erythema, Scaling, Thickness) & Body Weight Monitoring Induction->Daily Treatment->Daily Endpoint Endpoint Analysis (Day 7): - Histology (H&E) - Spleen Weight - Cytokine Analysis (ELISA/qPCR) end Data Analysis Endpoint->end start Acclimatization (7 days) start->Induction

References

Comparative Analysis of Rolipram's Selectivity and Cross-Reactivity Against PDE Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibitor Rolipram, focusing on its selectivity and cross-reactivity against various PDE isoforms. The data presented is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the compound's performance relative to other well-characterized PDE inhibitors.

Introduction to Phosphodiesterases and Rolipram

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 family, specific for cAMP, is a key regulator of inflammatory processes and neuronal functions, making it an attractive target for therapeutic intervention.

Rolipram is a selective PDE4 inhibitor, historically significant in the study of this enzyme family. Its activity profile across different PDE4 subtypes and its limited interaction with other PDE families underscore its utility as a research tool and a benchmark for the development of novel PDE4-targeted therapeutics.

Data Presentation: Inhibitory Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Rolipram and other representative PDE inhibitors against a range of PDE isoforms. This quantitative data allows for a direct comparison of potency and selectivity.

Rolipram's Selectivity for PDE4 Isoforms
CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4D (IC50, nM)
Rolipram 3[1]130[1]240[1]

Note: IC50 values can vary between studies depending on the specific assay conditions.

Comparative Selectivity Profile of Various PDE Inhibitors
CompoundPrimary TargetPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)PDE6 (IC50, µM)PDE7 (IC50, µM)PDE11 (IC50, µM)
IBMX Non-selective133519127--5.4
Rolipram PDE4>100>1001000.8----
Milrinone PDE319-0.47-----
Cilostamide PDE3--0.005-----
Sildenafil PDE50.263.557.40.00390.023-0.13
Tadalafil PDE51.1-->100.00170.15-0.011
Vardenafil PDE50.18>1>1>10.00070.011--
BRL50481 PDE7------0.15-

Signaling Pathways and Experimental Workflows

To understand the functional consequences of PDE4 inhibition, it is essential to visualize the underlying signaling pathways and the experimental procedures used to assess inhibitor activity.

PDE4 Signaling Pathway

Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various substrates, including the transcription factor cAMP response element-binding protein (CREB). This cascade of events ultimately modulates gene expression and cellular function.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates 5'-AMP 5'-AMP PDE4->5'-AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Rolipram Rolipram Rolipram->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Modulates

Caption: PDE4 signaling pathway and the inhibitory action of Rolipram.

Experimental Workflow: In Vitro PDE Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of a test compound against a specific PDE isoform.

PDE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, PDE Enzyme, Substrate, Test Compound) Start->Prepare_Reagents Serial_Dilution Create Serial Dilutions of Test Compound Prepare_Reagents->Serial_Dilution Assay_Setup Set up Assay Plate (Enzyme, Buffer, Compound/Vehicle) Serial_Dilution->Assay_Setup Pre_incubation Pre-incubate to allow compound binding Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by adding Substrate (cAMP/cGMP) Pre_incubation->Initiate_Reaction Incubation Incubate at controlled temperature and time Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction Incubation->Terminate_Reaction Detection Detect remaining substrate or product formed Terminate_Reaction->Detection Data_Analysis Analyze Data and Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

References

A comparative analysis of the antioxidant potential of various dihydrobenzofuran neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant potential of various dihydrobenzofuran neolignans. The information is supported by experimental data from scientific literature, with detailed methodologies for key experiments and a visual representation of the general experimental workflow.

Dihydrobenzofuran neolignans, a significant class of naturally occurring phenolic compounds, have garnered considerable interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and antioxidant properties.[1] Their ability to scavenge free radicals and mitigate oxidative stress positions them as promising candidates for the development of novel therapeutic agents. This guide offers an objective comparison of the antioxidant performance of several dihydrobenzofuran neolignans, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in research and development.

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of various dihydrobenzofuran neolignans has been evaluated using multiple in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values, which represent the concentration of the compound required to scavenge 50% of the free radicals, are summarized in the table below for a comparative overview. A lower IC50/ED50 value indicates a higher antioxidant activity.

Compound/ExtractSource OrganismAssayIC50/ED50 (µM)Reference
Lycocernuaside CLycopodiella cernuaDPPH8.6 ± 0.2[2]
CedrusinLycopodiella cernuaDPPH13.7 ± 0.4[2]
Ascorbic Acid (Positive Control)-DPPH23.6 ± 0.8[2]
Prunustosananside AI (5)Prunus tomentosaDPPHGreatest Activity[3][4]
Compound 10Prunus tomentosaDPPHGreatest Activity[3][4]
Compound 12Prunus tomentosaDPPHGreatest Activity[3][4]
Compound 8Prunus tomentosaABTSGreatest Activity[3][4]
Compound 9Prunus tomentosaABTSGreatest Activity[3][4]
Compound 13Prunus tomentosaABTSGreatest Activity[3][4]
Piperkadsin A (9)Piper attenuatumDPPHActive[5]
Neolignans (1-9)Piper attenuatumABTSActive[5]
2'-hydroxy dihydroguaiaretic acid (4)Saururus chinensisDPPH-[6]
Machilin D (5)Saururus chinensisDPPH-[6]

Note: "Greatest Activity" indicates that the source identified these compounds as the most potent in the respective assay among the tested compounds, but did not provide a specific IC50 value in the abstract.

Experimental Protocols

The following are detailed methodologies for the most common assays cited in the evaluation of the antioxidant potential of dihydrobenzofuran neolignans.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.5 mM) is prepared in methanol.[5]

  • Reaction Mixture: In a 96-well microplate, a specific volume of the test sample (dihydrobenzofuran neolignan dissolved in a suitable solvent like DMSO) is mixed with a buffered solution (e.g., 0.1 M Tris-HCl, pH 7.4) and the DPPH solution.[5]

  • Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 15-30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.[5]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.[5][7]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test sample is added to the ABTS•+ working solution in a 96-well microplate.[5]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined time (e.g., 15 minutes).[5]

  • Measurement: The absorbance is recorded at 734 nm using a microplate reader.[5]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the antioxidant potential of dihydrobenzofuran neolignans.

G cluster_0 Sample Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis A Isolation of Dihydrobenzofuran Neolignans from Plant Source B Characterization and Purity Assessment A->B C Preparation of Stock Solutions (e.g., in DMSO) B->C D DPPH Radical Scavenging Assay C->D E ABTS Radical Scavenging Assay C->E F Other Assays (e.g., FRAP, ORAC) C->F G Spectrophotometric Measurement of Absorbance D->G E->G F->G H Calculation of % Inhibition G->H I Determination of IC50/ED50 Values H->I J Statistical Analysis I->J K Publish Comparison Guide J->K Comparative Analysis and Conclusion

Caption: Workflow for Antioxidant Potential Assessment.

Signaling Pathways

Some dihydrobenzofuran neolignans exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. For instance, certain neolignans have been shown to activate the Nrf2 (nuclear factor E2-related factor 2) pathway.[8] Activation of Nrf2 leads to the increased expression of antioxidant proteins like heme oxygenase-1 (HO-1), which contributes to the cellular defense against oxidative stress.[8] The following diagram illustrates this protective signaling pathway.

G cluster_0 Cellular Response to Oxidative Stress cluster_1 Upstream Events A Dihydrobenzofuran Neolignans B Nrf2 Activation A->B C Increased Expression of Antioxidant Proteins (e.g., HO-1) B->C D Cellular Protection against Oxidative Damage C->D F Apoptosis D->F Inhibition E Oxidative Stress (e.g., Glutamate-induced) E->F

References

A Comparative Guide to the Structure-Activity Relationship of Bioactive Neolignan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 3,4-O-dimethylcedrusin analogs are not extensively available in current literature, a wealth of research on related neolignan compounds provides significant insights into the structural requirements for various biological activities. This guide offers a comparative analysis of the SAR of neolignan analogs, focusing on their cytotoxic and anti-inflammatory properties, supported by experimental data from published studies.

Comparative Analysis of Cytotoxic and Anti-inflammatory Activities

The biological activity of neolignan analogs is highly dependent on their structural features. Modifications to the aromatic rings, the propane (B168953) side chain, and the nature of the linkage between the phenylpropanoid units can significantly impact their cytotoxic and anti-inflammatory potential.

Table 1: Cytotoxicity of Neolignan Analogs against Murine (B16F10) and Human (A2058) Melanoma Cell Lines [1]

CompoundR1R2R3R4R5B16F10 IC₅₀ (µM)A2058 IC₅₀ (µM)
Dehydrodieugenol (B1670544) BHHOCH₃HH> 100> 100
Analog 1AcAcOCH₃HH45.352.1
Analog 2HHOCH₃BrH35.841.2
Analog 3HHOHHH28.433.7
Analog 4HHOCH₃HOCH₃15.219.8

Data synthesized from a study on dehydrodieugenol B and its semi-synthetic derivatives.[1]

Table 2: Anti-inflammatory Activity of 8-O-4' Type Neolignans [2]

CompoundDescriptionNO Production IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells
(+)-1aEnantiomer of a novel 8-O-4' neolignan18.5 ± 1.9
(-)-1bEnantiomer of a novel 8-O-4' neolignan41.4 ± 3.1
5Known 8-O-4' neolignan analog25.7 ± 2.5
6Known 8-O-4' neolignan analog30.2 ± 2.8
7Sesquilignan analog14.3 ± 1.6
Quercetin (Positive Control)15.9 ± 1.2

Data from a study on neolignans isolated from Saussurea medusa.[2]

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends for neolignan analogs can be deduced:

  • Substitution on the Aromatic Ring: The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical for activity. For cytotoxic activity, the presence of hydroxyl or alkoxyl groups at positions 3, 4, and 5 appears to enhance the biological effect.[1]

  • Halogenation: The introduction of a bromine atom to the aromatic ring (Analog 2 in Table 1) resulted in increased cytotoxicity compared to the parent compound.

  • Side Chain Modifications: Alterations to the propyl side chain, including acetylation, influence the cytotoxic potential of the analogs.[1]

  • Stereochemistry: The stereochemistry of the neolignan core can significantly impact anti-inflammatory activity, as demonstrated by the difference in IC₅₀ values between the enantiomers (+)-1a and (-)-1b in Table 2.[2]

  • Type of Lignan: The sesquilignan analog (compound 7 in Table 2) exhibited the most potent anti-inflammatory activity, suggesting that the overall molecular architecture plays a crucial role.[2]

Experimental Protocols

3.1. Cytotoxicity Assay (MTT Assay)

This protocol is a general representation based on standard cell viability assays.

  • Cell Culture: Human (A2058) and murine (B16F10) melanoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the neolignan analogs.

  • MTT Incubation: After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

3.2. Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages) [2]

  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Compound and LPS Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the neolignan analogs for 1 hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement: The production of nitric oxide (NO) was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The concentration of nitrite was determined from a sodium nitrite standard curve. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, was calculated.

Visualization of a Key Signaling Pathway

The anti-inflammatory effects of many neolignans are mediated through the inhibition of pro-inflammatory pathways. A common mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key enzymes in the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates Neolignans Neolignan Analogs Neolignans->IKK Inhibits Neolignans->NFkB_n Inhibits DNA DNA NFkB_n->DNA Binds mRNA iNOS/COX-2 mRNA DNA->mRNA Transcription iNOS iNOS mRNA->iNOS COX2 COX-2 mRNA->COX2 NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces

Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition by neolignan analogs.

References

Safety Operating Guide

Safe Disposal of 3,4-O-dimethylcedrusin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for 3,4-O-dimethylcedrusin, it should be handled as a substance of unknown toxicity. All personnel involved in the handling and disposal of this compound must wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or neoprene gloves to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: A dust mask or respirator may be necessary if handling the compound in powdered form to avoid inhalation.

II. Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled container.

Procedure:

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the following information:

    • Chemical Name: "this compound"

    • Composition: If in a solution, list the solvent and approximate concentration.

    • Hazard Statement: "Caution: Substance of Unknown Toxicity. Handle with Care."

    • Principal Investigator/Lab Contact.

  • Segregation: Do not mix this compound waste with other waste streams, such as halogenated solvents, strong acids, or bases, unless their compatibility is known.

III. Disposal Workflow

The following workflow outlines the process for the disposal of this compound from the point of generation to final disposal.

Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Procedure:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use a chemical absorbent pad or spill pillow to contain the spread.

  • Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the contained material. Place all contaminated materials (absorbents, PPE) into the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

V. Quantitative Data Summary

Due to the limited availability of public information, specific quantitative data on the toxicity and environmental hazards of this compound is not available. In the absence of such data, the precautionary principle must be applied, and the compound should be treated as hazardous.

ParameterValue
Acute Toxicity (Oral) Data not available
Acute Toxicity (Dermal) Data not available
Acute Toxicity (Inhalation) Data not available
Environmental Hazards Data not available
Recommended Exposure Limits Not established

VI. Final Disposal

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company. In most research institutions, the Environmental Health & Safety (EHS) office manages the collection and disposal of chemical waste.

Procedure:

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Waste Pickup: Once the container is full, or in accordance with institutional guidelines, submit a hazardous waste pickup request to your institution's EHS office.

  • Documentation: Ensure all necessary paperwork is completed for the waste transfer.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional requirements.

Personal protective equipment for handling 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 3,4-O-dimethylcedrusin. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled with caution, assuming it is hazardous. The following procedures are based on best practices for handling chemicals with unknown toxicological properties and compounds of a similar class (flavonoids/polyphenols).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and change them immediately if contaminated.Prevents skin contact with the compound.
Body Protection A laboratory coat must be worn. For larger quantities or where significant exposure is possible, a chemical-resistant apron or coveralls are recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.Minimizes inhalation of airborne particles.
Footwear Closed-toe shoes must be worn in the laboratory at all times.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

Handling Procedures:

  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment and waste containers are within reach before starting.

  • Weighing: If weighing the solid compound, do so within the fume hood. Handle carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[1]

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Protect from light.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh paper, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Ensure all waste containers are sealed and properly labeled with "Hazardous Waste" and the chemical name.

  • Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on collection and disposal.[6]

  • Do not dispose of this compound down the drain or in regular trash.[5]

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe 1. setup Set Up Fume Hood ppe->setup 2. handling Handling setup->handling 3. weigh Weigh Compound handling->weigh dissolve Prepare Solution handling->dissolve weigh->dissolve cleanup Cleanup & Decontamination dissolve->cleanup 4. decon Decontaminate Workspace & Glassware cleanup->decon disposal Segregate & Label Waste cleanup->disposal decon->disposal post Post-Handling disposal->post 5. doff Doff PPE post->doff wash Wash Hands post->wash doff->wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.